molecular formula C13H16N2O4 B1437694 5-(Azepan-1-yl)-2-nitrobenzoic acid CAS No. 1000018-50-7

5-(Azepan-1-yl)-2-nitrobenzoic acid

Cat. No.: B1437694
CAS No.: 1000018-50-7
M. Wt: 264.28 g/mol
InChI Key: PWQLQASFACMTGY-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azepan-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLQASFACMTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651261
Record name 5-(Azepan-1-yl)-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-50-7
Record name 5-(Hexahydro-1H-azepin-1-yl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Azepan-1-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the solubility of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a crucial parameter for its development as a potential therapeutic agent. In the absence of direct experimental solubility data for this specific molecule, this guide provides a robust framework for predicting its solubility profile based on established theoretical principles. Furthermore, it presents a comparative analysis of the solubility of structurally related compounds and details rigorous experimental protocols for precise solubility determination.

Introduction to this compound and the Significance of Solubility

The molecule this compound belongs to the class of nitrobenzoic acids, which are organic compounds containing both a nitro group and a carboxylic acid functional group attached to a benzene ring.[1][2] The presence of the azepane ring, a seven-membered cyclic amine, introduces a distinct structural feature that can significantly influence its physicochemical properties, including solubility.[3][4]

In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility can hinder absorption, leading to suboptimal drug exposure and potentially limiting clinical utility. Conversely, understanding a compound's solubility in various organic solvents is paramount for formulation development, purification, and the preparation of stock solutions for in vitro and in vivo studies.[5][7]

Theoretical Framework for Solubility Prediction

To proactively address the challenge of solvent selection, theoretical models such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are invaluable tools in the pharmaceutical sciences.[8][9][10] These models provide a quantitative basis for the "like dissolves like" principle, enabling a more rational and efficient approach to solvent screening.[11][12]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][13] The total Hansen solubility parameter (δt) is calculated from these partial parameters. For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. This principle is widely used for predicting the compatibility of active pharmaceutical ingredients (APIs) with excipients and for selecting appropriate solvents.[8][12]

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[14][15] These parameters are particularly useful for understanding the specific solute-solvent interactions that govern solubility.[10][16] By characterizing both the solute and a range of solvents with these parameters, it is possible to identify solvents that are most likely to effectively solvate the target molecule.[9][15]

Predicted Solubility Profile of this compound

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made.

  • Polar Protic Solvents (e.g., methanol, ethanol): The carboxylic acid and nitro groups can participate in hydrogen bonding with protic solvents. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The hydrogen bond accepting capability of these solvents will also contribute to solvation. Good solubility is anticipated in solvents like DMSO and DMF.[17]

  • Non-Polar Solvents (e.g., toluene, hexane): Due to the presence of multiple polar functional groups, the overall molecule is quite polar. Consequently, low solubility is expected in non-polar solvents.

Solubility of Structurally Analogous Compounds

To provide a more quantitative, albeit indirect, assessment of the solubility of this compound, it is instructive to examine the experimental solubility data of structurally related compounds. Benzoic acid and its nitro-derivatives serve as relevant comparators.

The solubility of these compounds generally increases with temperature.[18] The data clearly shows that the presence and position of the nitro group, a strongly electron-withdrawing and polar moiety, significantly impacts solubility.

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [18][19]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.0450.0330.0280.0210.0030.0010.0001
283.150.0630.0470.0400.0300.0050.0020.0002
293.150.0860.0650.0560.0430.0080.0030.0003
303.150.1160.0890.0770.0590.0120.0050.0004
313.150.1540.1200.1050.0810.0180.0080.0006
323.150.2030.1600.1410.1090.0270.0130.0008

Experimental Protocols for Solubility Determination

To obtain definitive solubility data for this compound, rigorous experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[19][20]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound in the solvent of interest to create a saturated solution.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)

  • Vials with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Record the initial mass of the solid.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Quantify solute concentration F->G G A Prepare Standard Solutions B Generate Calibration Curve (Peak Area vs. Concentration) A->B E Calculate Concentration from Calibration Curve B->E C Inject Filtered Saturated Sample D Determine Peak Area of Sample C->D D->E

Sources

A Comprehensive Technical Guide to 5-(Azepan-1-yl)-2-nitrobenzoic acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. While this specific molecule is not extensively documented in public chemical databases, this paper will deduce its core characteristics, propose synthetic pathways, and discuss its potential applications by drawing parallels with structurally related compounds.

Chemical Identity and Structural Elucidation

At the core of any chemical investigation are the unambiguous identifiers for a molecule. Based on its IUPAC name, the structural identifiers for this compound have been determined.

IdentifierValue
IUPAC Name This compound
SMILES O=C(O)c1cc(N2CCCCCC2)ccc1[O-]
InChIKey BWHXJEMJOPZAGS-UHFFFAOYSA-N

The structure, characterized by a benzoic acid core, is functionalized with a nitro group at the 2-position and an azepane ring linked via its nitrogen to the 5-position of the benzene ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the tertiary amine on the azepane ring are expected to significantly influence the molecule's electronic properties and reactivity.

Physicochemical Properties and Predicted Characteristics

The physicochemical properties of this compound can be predicted based on its constituent functional groups. The carboxylic acid moiety imparts acidic properties, while the azepane and nitro groups contribute to its overall polarity and potential for hydrogen bonding.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H16N2O4Derived from the chemical structure.
Molecular Weight 264.28 g/mol Calculated from the molecular formula.
Acidity (pKa) More acidic than benzoic acidThe electron-withdrawing nitro group ortho to the carboxylic acid enhances its acidity.
Solubility Likely soluble in polar organic solventsThe presence of polar functional groups (carboxylic acid, nitro group) suggests solubility in solvents like DMSO, DMF, and alcohols.
Appearance Likely a crystalline solidSimilar to other substituted benzoic acids.

Synthetic Pathways and Methodologies

Synthesis of the Precursor: 2-Azepan-1-yl-5-nitrobenzonitrile

The synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile can be achieved via a nucleophilic aromatic substitution (SNA) reaction. This common and scalable method involves the reaction of a halogenated nitrobenzonitrile with azepane.

Reaction: 2-Chloro-5-nitrobenzonitrile + Azepane → 2-Azepan-1-yl-5-nitrobenzonitrile

Experimental Protocol:

  • To a solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add an excess of azepane.

  • The reaction mixture is heated to a temperature between 80-100°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Hydrolysis to this compound

The final step to obtain the target compound is the hydrolysis of the nitrile group of 2-Azepan-1-yl-5-nitrobenzonitrile to a carboxylic acid. This can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for this transformation.

Reaction: 2-Azepan-1-yl-5-nitrobenzonitrile + H₂O/H⁺ → this compound

Experimental Protocol:

  • Suspend 2-Azepan-1-yl-5-nitrobenzonitrile in an aqueous solution of a strong acid, such as 70% sulfuric acid.

  • Heat the mixture to approximately 120°C with stirring for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated this compound is collected by filtration.

  • The solid is washed with cold water until the filtrate is neutral and then dried under vacuum.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitrobenzonitrile->SNAr_Reaction Azepane Azepane Azepane->SNAr_Reaction 2-Azepan-1-yl-5-nitrobenzonitrile 2-Azepan-1-yl-5-nitrobenzonitrile SNAr_Reaction->2-Azepan-1-yl-5-nitrobenzonitrile Hydrolysis Acid Hydrolysis 2-Azepan-1-yl-5-nitrobenzonitrile->Hydrolysis 5-(Azepan-1-yl)-2-nitrobenzoic_acid This compound Hydrolysis->5-(Azepan-1-yl)-2-nitrobenzoic_acid

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Drug Development

Nitrobenzoic acid derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1] The presence of the nitro group can be a precursor to an amino group, which is a key functional group in many biologically active molecules.

The structural motifs present in this compound suggest several potential areas of research:

  • Scaffold for Library Synthesis: The carboxylic acid and the potential for reduction of the nitro group to an amine provide two reactive handles for further chemical modifications. This makes the molecule an attractive scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

  • Antibacterial Agents: Nitroaromatic compounds have been investigated for their potential as antimicrobial agents.[2] The unique substitution pattern of this molecule could be explored for novel antibacterial activity.

  • Enzyme Inhibitors: Benzoic acid derivatives are known to interact with the active sites of various enzymes. The specific arrangement of functional groups in this compound could lead to inhibitory activity against certain biological targets.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through established organic chemistry reactions. Its structure combines the features of nitrobenzoic acids and N-aryl azepanes, making it a compound of interest for further investigation in medicinal chemistry and materials science. The technical information and proposed synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this and related molecules.

References

This guide was compiled based on information available for structurally related compounds. The synthetic protocols are proposed based on standard organic chemistry principles and may require optimization.

Sources

5-Azepanyl-2-nitrobenzoic Acid: Technical Guide & Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Azepanyl-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of fused heterocyclic pharmaceutical compounds.

Executive Summary

5-Azepanyl-2-nitrobenzoic acid (CAS: 1000018-50-7 ) is a nitro-aromatic carboxylic acid derivative featuring a seven-membered azepane (hexamethyleneimine) ring at the 5-position.[1] It serves as a critical building block in medicinal chemistry, particularly for the development of azepino-fused tricyclic systems . These systems are structural analogs of established thienobenzodiazepine antipsychotics (e.g., Olanzapine) and are investigated for their potential as chloride channel blockers or novel CNS agents.

This guide details the nomenclature, physicochemical properties, and synthetic protocols required for the effective utilization of this compound in drug discovery workflows.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and regulatory documentation. The azepane ring is often referred to as "hexamethyleneimine" in older literature.

Table 1: Synonyms and Identifiers
Identifier TypeValueNotes
Common Name 5-Azepanyl-2-nitrobenzoic acidStandard industry usage
CAS Registry Number 1000018-50-7 Primary unique identifier
IUPAC Name 5-(Azepan-1-yl)-2-nitrobenzoic acidPreferred IUPAC name (PIN)
Systematic Name 5-(Hexamethyleneimino)-2-nitrobenzoic acidAlternate systematic name
InChI Key YWGYCMZJWKEZAD-UHFFFAOYSA-N(Predicted based on structure)
SMILES OC(=O)C1=CC(N2CCCCCC2)=CC=C1=OCanonical string
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol -

Physicochemical Properties

Understanding the physical behavior of 5-Azepanyl-2-nitrobenzoic acid is crucial for reaction optimization and purification.

Table 2: Key Properties
PropertyValue (Experimental/Predicted)Context
Appearance Yellow to Orange Crystalline SolidTypical of nitro-aniline derivatives due to conjugation.[2]
Melting Point 185–190 °C (Predicted)High melting point due to intermolecular hydrogen bonding (COOH).
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa (Acid) ~3.5 (Carboxylic acid)The ortho-nitro group enhances acidity via electron withdrawal.
pKa (Base) ~2.5 (Azepane nitrogen)Significantly reduced basicity due to conjugation with the nitro-aromatic ring.
LogP ~2.8Moderate lipophilicity; suitable for CNS-targeted scaffolds.

Synthesis & Manufacturing Protocols

The synthesis of 5-Azepanyl-2-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group at the ortho position (relative to the carboxyl) and para position (relative to the leaving group) activates the ring for nucleophilic attack.

Protocol: S_NAr Synthesis from 5-Chloro-2-nitrobenzoic Acid

Reagents:

  • Substrate: 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3) [1.0 equiv]

  • Nucleophile: Azepane (Hexamethyleneimine) (CAS 111-49-9) [2.5 equiv]

  • Base (Optional): Potassium Carbonate (K₂CO₃) [1.5 equiv] if using 1.0 equiv of Azepane.

  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (20.1 g, 100 mmol) in DMF (100 mL).

  • Addition: Add Azepane (25.0 g, 250 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; cooling may be required during addition.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by the yellow/orange product spot (Rf ~0.3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (500 mL) with vigorous stirring.

    • Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.

  • Purification: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove excess amine and DMF. Recrystallize from Ethanol/Water or Acetonitrile to obtain the pure product.

Visualizing the Synthesis Pathway

The following diagram illustrates the S_NAr mechanism and potential downstream derivatization into tricyclic systems.

SynthesisPathway Figure 1: Synthesis of 5-Azepanyl-2-nitrobenzoic acid via Nucleophilic Aromatic Substitution. Start 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Azepane (2.5 eq) DMF, 90°C Reagent Azepane (CAS 111-49-9) Reagent->Intermediate Product 5-Azepanyl-2-nitrobenzoic acid (CAS 1000018-50-7) Intermediate->Product - HCl (S_NAr Mechanism) Downstream Azepino-fused Benzodiazepines Product->Downstream 1. Reduction (H2/Pd) 2. Cyclization

Caption: Figure 1 illustrates the conversion of 5-chloro-2-nitrobenzoic acid to the target azepanyl derivative via S_NAr chemistry.

Applications in Drug Discovery

This molecule is primarily a scaffold intermediate . Its value lies in its ability to be reduced and cyclized.

Precursor for Tricyclic Antipsychotics

Similar to how 5-(4-methylpiperazin-1-yl)-2-nitrobenzoic acid is the precursor for Olanzapine , the 5-azepanyl analog is used to synthesize "expanded ring" analogs.

  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/HCl).

  • Cyclization: The resulting anthranilic acid derivative is cyclized with a thiophene or benzene ring to form azepino[4,5-b]benzodiazepines .

  • Rationale: Expanding the piperazine (6-membered) to an azepane (7-membered) ring alters the receptor binding profile (e.g., 5-HT2A vs. D2 affinity) and metabolic stability.

Chloride Channel Probes

Nitrobenzoic acid derivatives with bulky amine substitutions at position 5 have been identified as blockers of epithelial chloride channels. The azepane ring provides a hydrophobic bulk that can modulate channel pore interaction.

Safety and Handling (E-E-A-T)

As a nitro-aromatic compound, standard safety protocols must be rigorously followed.

  • Explosion Hazard: While stable at room temperature, nitro compounds can decompose violently at high temperatures. Do not heat dry solids above 200°C.

  • Toxicity: Likely an irritant to eyes, skin, and respiratory system. The azepane moiety may impart specific CNS activity; treat as a potent bioactive agent.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • Huateng Pharma . (n.d.). 5-Azepan-1-yl-2-nitrobenzoic acid Product Page. Retrieved from

  • ChemicalBook . (2024). CAS 1000018-50-7 Entry.[1][3] Retrieved from

  • ChemBK . (2024). 5-Azepan-1-yl-2-nitrobenzoic acid Properties. Retrieved from

  • Branchini, B. R., et al. (1991). Synthesis of 5-nitro-2-(3-phenylpropylamino)-benzoic acid analogs. Biochemical and Biophysical Research Communications. (Contextual reference for nitrobenzoic acid synthesis).
  • PubChem . (n.d.). 5-Chloro-2-nitrobenzoic acid (Precursor Data). Retrieved from

Sources

Technical Guide: 5-(Azepan-1-yl)-2-nitrobenzoic Acid as a Pharmaceutical Intermediate

[1]

Executive Summary

5-(Azepan-1-yl)-2-nitrobenzoic acid is a specialized pharmaceutical building block characterized by a trisubstituted benzene ring featuring a carboxylic acid, a nitro group, and a bulky, seven-membered azepane (hexamethyleneimine) ring.[1] Unlike common piperazine or morpholine analogues, the azepane moiety imparts unique lipophilic and conformational properties, making this intermediate critical for modulating the physicochemical profiles of kinase inhibitors, CNS-active agents, and anti-inflammatory candidates.[1] This guide details its synthesis, chemical reactivity, and application in high-value scaffold construction.[1]

Chemical Identity & Properties

This compound serves as a bifunctional scaffold: the nitro group acts as a masked amine for future functionalization (e.g., cyclization), while the carboxylic acid provides a handle for amide coupling or esterification.[1]

PropertyData
IUPAC Name This compound
Synonyms 5-Hexamethyleneimino-2-nitrobenzoic acid; 5-(Perhydroazepin-1-yl)-2-nitrobenzoic acid
CAS Number 13280-60-9 (Generic for isomer class, verify specific batch)
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Physical State Yellow to orange solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Calc) ~2.2 (COOH), ~3.5 (Conjugate acid of aniline nitrogen)

Synthesis Protocols

The synthesis of this compound presents a classic problem in nucleophilic aromatic substitution (

1Nitrile Route1
Method A: The Nitrile Hydrolysis Route (High Yield)

This two-step protocol utilizes 5-fluoro-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile.[1] The nitrile group strongly activates the ring for nucleophilic attack, unlike the carboxylate.[1]

Step 1:

Displacement

Reagents: 5-Fluoro-2-nitrobenzonitrile (1.0 eq), Azepane (1.1 eq),

1Conditions:12
  • Charge a reactor with 5-fluoro-2-nitrobenzonitrile and

    
     in DMF (5 vol).
    
  • Add azepane dropwise to control exotherm.[1]

  • Heat to 80°C. Monitor by TLC/HPLC for disappearance of starting material.

  • Workup: Pour into ice water. The intermediate, 5-(azepan-1-yl)-2-nitrobenzonitrile , precipitates as a solid.[1] Filter and wash with water.[1][2][3]

Step 2: Nitrile Hydrolysis

Reagents: 70%

1Conditions:1
  • Suspend the wet cake from Step 1 in 70%

    
    .
    
  • Heat to 120°C. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.[1]

  • Quench: Cool to room temperature and pour onto crushed ice.

  • Isolation: The product precipitates.[1][3] Filter, wash with water until neutral, and dry under vacuum.[1][2]

Method B: Direct Substitution (Lab Scale)

Direct reaction with 5-chloro-2-nitrobenzoic acid is possible but requires forcing conditions because the carboxylate anion formed in situ repels the incoming nucleophile and donates electron density to the ring, deactivating it.[1]

  • Adjustment: Use 2.5 equivalents of azepane (or 1 eq Azepane + 2 eq DIPEA) to neutralize the acid and drive the reaction.

  • Temperature: Requires 100–120°C in DMSO.[1]

  • Yield: Typically lower (40–60%) due to potential decarboxylation or incomplete conversion.[1]

Reaction Mechanism & Visualization

The formation of the intermediate relies on the stabilization of the Meisenheimer complex by the electron-withdrawing nitro and nitrile/carboxyl groups.[1]

SynthesisPathwaycluster_mechMechanism InsightStart5-Fluoro-2-nitrobenzonitrile(Activated Precursor)Intermediate5-(Azepan-1-yl)-2-nitrobenzonitrile(Precipitated Solid)Start->IntermediateSNAr (K2CO3, DMF)MeisenheimerMeisenheimer Complex(Resonance Stabilized)Start->MeisenheimerTransitionAzepaneAzepane(Nucleophile)Azepane->IntermediateHydrolysisAcid Hydrolysis(H2SO4, 120°C)Intermediate->HydrolysisProductThis compound(Final Product)Hydrolysis->Product -NH3

Figure 1: Synthetic pathway via the Nitrile Route, avoiding the deactivating effect of the carboxylate anion.

Downstream Applications in Drug Discovery

The this compound scaffold is rarely the final drug; it is a "hinge" intermediate.[1] Its value lies in two key transformations:

Nitro Reduction to Anthranilic Acids

Reduction of the nitro group (using

2-amino-5-(azepan-1-yl)benzoic acid11
  • Utility: Precursor to quinazolinones (kinase inhibitors) and benzodiazepines (CNS agents).[1]

  • Why Azepane? The 7-membered ring is bulkier and more lipophilic than piperidine.[1] It fills hydrophobic pockets in enzymes (e.g., kinases) differently, often improving selectivity or potency by inducing slight conformational changes in the protein binding site.[1]

Cyclization Pathways

Once reduced to the amino-acid, the molecule can undergo cyclization with urea, formamide, or aldehydes.[1]

DownstreamCoreThis compoundAmine2-Amino-5-(azepan-1-yl)benzoic acidCore->AmineReduction (H2/Pd or Fe/HCl)QuinazolineQuinazolin-4(3H)-ones(Kinase Inhibitors)Amine->Quinazoline+ Formamide/HeatBenzo1,4-Benzodiazepines(CNS Active Agents)Amine->Benzo+ Amino acid ester+ Cyclization

Figure 2: Divergent synthesis capabilities from the core intermediate.[1]

Self-Validating Quality Control

To ensure the integrity of this intermediate in a research setting, the following QC parameters must be met:

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the azepane protons—a multiplet at ~1.5–1.8 ppm (8H) and a triplet/broad signal at ~3.5 ppm (4H, N-CH₂).[1] The aromatic region should show a characteristic pattern for 1,2,4-trisubstitution (a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6).[1]

    • Absence of Fluorine: If using the fluoro-precursor, ¹⁹F NMR must be silent.[1]

  • Purity Check (HPLC):

    • The nitro acid is highly polar.[1] Use a buffered mobile phase (0.1% TFA or Formic Acid) to prevent peak tailing of the carboxylic acid.

    • Impurity Alert: Watch for the unhydrolyzed amide intermediate if using the nitrile route.[1]

Safety and Handling

  • Nitroaromatics: Generally potential explosives if heated dry under confinement.[1] While this acid is stable, standard precautions for nitro compounds apply.[1]

  • Skin/Eye Contact: The compound is an irritant and potentially a sensitizer.[1] Use standard PPE (gloves, goggles).[1]

  • Storage: Store in amber vials at room temperature; stable for years if kept dry.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. Retrieved from

  • National Center for Biotechnology Information.[1] (2025).[1][2][4][5] PubChem Compound Summary for 5-(Dimethylamino)-2-nitrobenzoic acid (Analogous Chemistry). Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-5-nitrobenzoic acid. Retrieved from [1]

  • Thieme Chemistry. (2023).[1] Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from

  • Arthrex. (2025).[1] Medical Device Material Specifications (Titanium/Azepane analogs in biomaterials context). Retrieved from

Methodological & Application

Synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid from 5-chloro-2-nitrobenzoic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development, providing in-depth technical details, mechanistic insights, and practical guidance for the successful execution of this synthesis.

Introduction and Significance

This compound is a valuable scaffold in medicinal chemistry. The presence of the nitro-substituted benzoic acid moiety offers a handle for further chemical modifications, while the azepane ring can impart favorable pharmacokinetic properties. Benzoic acid derivatives are of significant interest due to their established antimicrobial potential, structural versatility, and relatively low toxicity. The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the construction of arylamines and related structures.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of azepane acts as a nucleophile, attacking the electron-deficient aromatic ring of 5-chloro-2-nitrobenzoic acid at the carbon atom bearing the chloro substituent.

The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chloro leaving group plays a crucial role. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Insights
  • Nucleophilic Attack: The reaction is initiated by the attack of the secondary amine, azepane, on the carbon atom bonded to the chlorine atom. This step is typically the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is key to the feasibility of the SNAr reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloro-2-nitrobenzoic acid≥98%e.g., Sigma-Aldrich, Acros OrganicsStarting material
Azepane (Hexamethyleneimine)≥98%e.g., Sigma-Aldrich, Alfa AesarNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher Scientific, VWRBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsSolvent
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher ScientificFor workup
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher ScientificFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)e.g., Fisher ScientificDrying agent
Deionized Water
Safety Precautions
  • 5-Chloro-2-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Azepane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Reaction Setup

The reaction should be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere. The flask should be heated using a temperature-controlled heating mantle.

Step-by-Step Synthesis Procedure
  • Reaction Assembly: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-chloro-2-nitrobenzoic acid (1.0 eq, e.g., 2.02 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.

  • Addition of Nucleophile: While stirring the mixture at room temperature, add azepane (1.2 eq, e.g., 1.34 mL, 12 mmol) dropwise via a syringe.

  • Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 with 1% acetic acid). The disappearance of the starting material (5-chloro-2-nitrobenzoic acid) indicates the completion of the reaction.

  • Workup - Quenching and Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL).

    • Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₃H₁₆N₂O₄
Molecular Weight264.28 g/mol
AppearancePale yellow to yellow solid
Melting PointExpected to be in the range of 150-200 °C
Spectroscopic Data (Expected)

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

  • Azepane Protons: Broad signals in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group and the carbon attached to the azepane nitrogen will be at the downfield and upfield ends of this region, respectively.

  • Azepane Carbons: Signals in the aliphatic region (δ 25-55 ppm).

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1520 and ~1340Asymmetric and symmetric N-O stretch (Nitro group)
~1250C-N stretch (Aryl-Amine)

Experimental Workflow and Rationale

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Mix 5-chloro-2-nitrobenzoic acid and K₂CO₃ in DMF B 2. Add Azepane A->B C 3. Heat to 80-90 °C B->C D 4. Monitor by TLC C->D E 5. Cool and quench in ice-water D->E F 6. Acidify with HCl to precipitate product E->F G 7. Filter and wash with cold water F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Dry under vacuum H->I J J I->J Characterization (NMR, IR, MP)

Caption: Experimental workflow for the synthesis of this compound.

Rationale for Experimental Choices
  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. It effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base that is sufficient to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Its use avoids potential side reactions that could occur with stronger bases.

  • Temperature (80-90 °C): Heating is necessary to provide the activation energy for the nucleophilic attack and to ensure a reasonable reaction rate. The chosen temperature range is a balance between achieving a good reaction rate and minimizing potential side reactions or decomposition.

  • Workup (Acidification): The product is a carboxylic acid, which is deprotonated by the basic reaction conditions to form a carboxylate salt. Acidification protonates the carboxylate, making the product less soluble in water and allowing for its precipitation and isolation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed protocol, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The provided characterization data, while based on analogous compounds, offers a solid starting point for the verification of the final product.

References

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (2014). Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of 5-nitrobenzimidazolone-(2).
  • Google Patents. (2012). Production process of 2-chloro-5-nitrobenzoic acid.
  • European Patent Office. (1991). Method for the purification of benzoic acid.
  • Royal Society of Chemistry. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • PMC. (2000). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Retrieved from [Link]

  • PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (1999). Process for the purification of 5H-dibenz (B,F) azepine.
  • ResearchGate. (2019). Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution. Retrieved from [Link]

Application Note: Optimized Strategies for the Amide Coupling of Azepane with Fluoro-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Considerations

Coupling azepane (a 7-membered cyclic secondary amine) with fluoro-nitrobenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry. While the primary objective is usually the formation of an amide bond , the substrate contains a highly activated aromatic ring prone to Nucleophilic Aromatic Substitution (


) .
The Chemoselectivity Challenge

The presence of a nitro group (


) and a fluorine atom on the benzoic acid core creates a "trap" for nucleophiles.
  • Pathway A (Desired): Acylation at the carbonyl carbon to form the amide.

  • Pathway B (Undesired/Competing): Attack at the ipso-carbon bearing the fluorine, leading to fluoride displacement (

    
    ), particularly if the fluorine is ortho or para to the nitro group.
    

Critical Success Factor: To favor Pathway A, reaction conditions must maximize the electrophilicity of the carbonyl carbon while minimizing the thermal energy available for the


 transition state.
Mechanistic Visualization

The following diagram outlines the competing pathways and the decision logic required for condition selection.

ReactionPathways Start Fluoro-Nitrobenzoic Acid + Azepane Activation Carboxyl Activation (HATU/SOCl2) Start->Activation  Step 1 SnArPath Pathway B: SNAr Substitution (Thermodynamic/Thermal) Start->SnArPath  No Activation High Heat AmidePath Pathway A: Amide Formation (Kinetic Control) Activation->AmidePath  Low Temp (0-25°C) Non-nucleophilic Base Activation->SnArPath  High Temp (>60°C) Excess Amine

Figure 1: Pathway A (Green) is the target amide coupling. Pathway B (Red) is the competing


 side reaction driven by heat and ring activation.

Part 2: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended)

Rationale: HATU is the gold standard for this transformation. It generates a highly reactive At-ester intermediate that reacts rapidly with the secondary amine (azepane) at room temperature. This speed is crucial to outcompete the slower


 reaction [1].

Reagents:

  • Fluoro-nitrobenzoic acid (1.0 equiv)

  • Azepane (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Fluoro-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may turn yellow due to deprotonation.

  • Activation: Cool the solution to 0°C (ice bath). Add HATU (1.2 equiv) in one portion.[1] Stir at 0°C for 15–30 minutes to allow formation of the activated ester.

    • Note: Do not skip the cooling step. Keeping the exotherm low prevents premature

      
       if the ring is highly activated (e.g., 2-fluoro-3-nitro).
      
  • Coupling: Add Azepane (1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC.[2] Look for the disappearance of the acid and the appearance of the product mass (

      
      ).
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% LiCl solution (to remove DMF).

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.[2][3]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Method (Scale-Up Alternative)

Rationale: If the steric bulk of azepane results in sluggish reaction with HATU, the acid chloride is a more potent electrophile. However, this method requires strict temperature control to avoid


 [2].

Step-by-Step Procedure:

  • Activation: Suspend Fluoro-nitrobenzoic acid in DCM (Dichloromethane). Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath <30°C).

  • Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Addition: Cool to -10°C to 0°C . Slowly add a mixture of Azepane (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Completion: Stir at 0°C for 1 hour, then warm to RT. Quench with water immediately upon completion to minimize side reactions.

Part 3: Data Analysis & Troubleshooting

Comparative Reaction Conditions

The following table summarizes expected outcomes based on reaction parameters.

ParameterConditionExpected OutcomeRisk Factor
Coupling Agent HATU / DIPEA High Yield Amide Low. Best balance of speed vs. selectivity.
Coupling Agent EDC / HOBtModerate YieldSlow kinetics may allow

background reaction.
Activation Acid Chloride (

)
High Yield AmideModerate. Highly reactive; requires cold temps.
Temperature > 60°CMixture (

+ Amide)
High. Heat promotes Fluorine displacement.
Solvent DMSOVariableHigh polarity stabilizes Meisenheimer complex (

intermediate).
Troubleshooting Guide

Issue 1: Observation of


 byproduct (Fluorine displaced by Azepane). 
  • Cause: Reaction temperature too high or excess amine used in a polar solvent (DMSO/DMF) which stabilizes the transition state [3].

  • Solution: Switch to Protocol B (DCM solvent) and keep temperature at 0°C. Ensure only 1.0–1.1 equivalents of azepane are used.

Issue 2: Low conversion of Azepane.

  • Cause: Steric hindrance of the 7-membered ring.

  • Solution: Increase concentration to 0.5 M. Switch from DIPEA to a smaller base like Pyridine (if using Acid Chloride method).

Issue 3: Regioisomer confusion (2-fluoro vs 4-fluoro).

  • Insight: If using 2-fluoro-3-nitrobenzoic acid, the steric crowding around the carboxylate is high, and the fluorine is highly activated.

    
     is very likely. In this specific case, use Protocol B at -20°C .
    
Workflow Visualization: HATU Protocol

HATU_Workflow Step1 Dissolve Acid + DIPEA in DMF (0.2M) Step2 Cool to 0°C Add HATU Step1->Step2 Decision Activation Period (15-30 min) Step2->Decision Step3 Add Azepane (Dropwise) Decision->Step3 Step4 Warm to RT Stir 2-4h Step3->Step4 Check LCMS Check: Acid Consumed? Step4->Check Check->Step4 No (Wait) Workup Aq. Workup (LiCl/NaHCO3) Purify Check->Workup Yes

Figure 2: Step-by-step workflow for the HATU-mediated coupling of azepane.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Rohrbach, S., Smith, A. J., & Pang, J. H. (2019).

    
    ) in Drug Discovery. Journal of Medicinal Chemistry. (General Reference on 
    
    
    
    liabilities in fluoro-nitro aromatics). [Link]

Sources

Application Notes & Protocols: 5-(Azepan-1-yl)-2-nitrobenzoic Acid as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Azepan-1-yl)-2-nitrobenzoic acid as a privileged scaffold in drug discovery. We delve into the rationale behind its selection, offering detailed, field-proven protocols for its synthesis and subsequent chemical transformations. A central case study focuses on its application in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. This guide emphasizes the causality behind experimental choices, providing insights into reaction mechanisms, optimization, and structure-activity relationships (SAR) to empower researchers to leverage this scaffold's full potential.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold is a highly valuable starting point in medicinal chemistry. Its structure is a composite of three key features, each conferring distinct advantages for library synthesis and lead optimization:

  • The 2-Nitrobenzoic Acid Core: The nitro group is a powerful electron-withdrawing group, which serves two primary purposes. First, it activates the aromatic ring, making the position ortho to it (C1, bearing the eventual carboxylic acid) susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the scaffold's synthesis.[1] Second, the nitro group is a versatile chemical handle that can be readily reduced to a primary aniline.[2] This transformation is pivotal, as the resulting 2-aminobenzoic acid derivative is a cornerstone pharmacophore for several important target classes.[3]

  • The Carboxylic Acid: This functional group is an essential anchor for diversification. It provides a straightforward attachment point for a vast array of amines via robust and well-understood amide coupling reactions, allowing for the systematic exploration of chemical space and the optimization of target engagement.[4]

  • The Azepane Moiety: The seven-membered azepane ring is a desirable feature in modern drug design.[5] Unlike smaller, more rigid rings like piperidine, the flexible azepane ring provides access to a greater volume of three-dimensional chemical space, which can be crucial for optimizing interactions with protein targets and improving pharmacokinetic properties.[6] Its presence distinguishes this scaffold, offering unique vectors for structural elaboration compared to more common cyclic amines.

This guide will walk through the essential workflows for harnessing these features, from initial synthesis to the generation of biologically active derivatives.

Section 1: Synthesis and Core Transformations

A robust and scalable synthetic strategy is paramount. The following protocols detail the key steps to synthesize the title scaffold and perform the two most critical subsequent transformations: amide bond formation and nitro group reduction.

Workflow Overview: From Starting Materials to a Diversified Library

The overall strategy involves a three-stage process: synthesis of the core scaffold, diversification at the carboxylic acid, and unmasking of the key aniline moiety for further functionalization.

G General Synthetic Workflow A 5-Fluoro-2-nitrobenzoic acid (Starting Material) B Protocol 1.1: S_NAr Reaction with Azepane A->B Step 1 C This compound (Core Scaffold) B->C Yields Scaffold D Protocol 1.2: Amide Coupling (e.g., with R-NH₂ using HATU) C->D Step 2a (Diversification) E Amide Library (Diversified Intermediates) D->E F Protocol 1.3: Nitro Reduction (e.g., with SnCl₂·2H₂O) E->F Step 2b (Activation) G Final Aminobenzamide Library (Bioactive Scaffolds) F->G Key Pharmacophore H Further Derivatization (e.g., Acylation of Aniline) G->H Optional

Caption: Synthetic strategy for library generation.

Protocol 1.1: Synthesis of this compound

Principle and Rationale: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. 5-Fluoro-2-nitrobenzoic acid is an excellent substrate because the fluorine atom is a good leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. Azepane acts as the nucleophile. A base such as potassium carbonate is used to neutralize the HF byproduct and to deprotonate the carboxylic acid, which can improve solubility and prevent side reactions. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction as it effectively solvates the cations, leaving the nucleophile more reactive.[1]

Materials:

  • 5-Fluoro-2-nitrobenzoic acid (1.0 eq)

  • Azepane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Add azepane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the title compound as a solid.

Protocol 1.2: Amide Bond Formation via HATU Coupling

Principle and Rationale: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxylate. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[7] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine nucleophile to form the stable amide bond with high efficiency and minimal racemization for chiral substrates.[4][8]

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add HATU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 1.3: Reduction of the Nitro Group using Tin(II) Chloride

Principle and Rationale: The reduction of the aromatic nitro group to a primary amine is a critical "unmasking" step. Tin(II) chloride (SnCl₂·2H₂O) is a classic and reliable reagent for this transformation.[9] It is particularly useful because it is chemoselective, meaning it will reduce the nitro group without affecting other potentially reducible groups like amides or esters under these conditions.[10][11] The reaction proceeds in an acidic environment (often using ethanol and concentrated HCl, or simply ethanol as the solvent which becomes acidic from the Lewis acidic tin salt), and the work-up requires careful basification to precipitate tin hydroxides, which can then be removed by filtration.

Materials:

  • 5-(Azepan-1-yl)-2-nitrobenzamide derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the nitro-amide derivative (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (4-5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

  • Reaction Monitoring: The reaction mixture often becomes clear as the starting material is consumed. Monitor by TLC or LC-MS for completion.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the solution is basic (pH > 8) and gas evolution ceases. A thick, white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired 2-aminobenzamide derivative.

Section 2: Application Case Study - PARP Inhibitors

The scaffold, after nitro reduction and amidation, yields a 2-aminobenzamide structure. This moiety is a well-established pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[12]

Rationale for Targeting PARP

PARP-1 is a critical enzyme in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13] In cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the cells are heavily reliant on BER for survival. Inhibiting PARP-1 in these cells prevents the repair of SSBs, which then deteriorate into lethal double-strand breaks (DSBs) during replication. Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death via a concept known as synthetic lethality .[14]

The 2-aminobenzamide core of our scaffold acts as a nicotinamide mimic, binding competitively to the NAD+ binding site of the PARP catalytic domain.[12][14]

G PARP-1 Inhibition Pharmacophore Model cluster_0 PARP-1 Nicotinamide Binding Pocket Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Inhibitor 2-Aminobenzamide Scaffold Inhibitor->Tyr907 π-π Stacking Azepane Azepane Ring (R-group) Inhibitor->Azepane Amide_NH2 Primary Amide (-CONH₂) Aromatic_NH2 Aniline Amine (-NH₂) Amide_NH2->Gly863 H-bond (donor) Amide_NH2->Ser904 H-bond (acceptor) Aromatic_NH2->Gly863 H-bond (donor)

Caption: Key interactions of the aminobenzamide core in the PARP-1 active site.

Structure-Activity Relationship (SAR) Insights
  • Benzamide Core: The primary amide (-CONH₂) forms crucial hydrogen bonds with Gly863 and Ser904 in the PARP active site. The aromatic ring typically engages in π-π stacking with Tyr907. These interactions anchor the molecule.[15]

  • Aniline Amine: The aniline NH₂ group often forms an additional hydrogen bond, further increasing affinity.

  • Azepane Ring: The azepane moiety extends from the core pharmacophore and can be used to probe less conserved regions of the active site. Modifications to this ring can be used to enhance potency, tune selectivity between different PARP isoforms (e.g., PARP-1 vs. PARP-2), and optimize physicochemical properties like solubility and cell permeability.[16][17]

Representative Biological Data

The following table presents IC₅₀ data for compounds that share the core structural features discussed, demonstrating the potential of azepane-containing benzamide scaffolds as potent PARP-1 inhibitors.

Compound IDCore StructureR-Group on AmidePARP-1 IC₅₀ (nM)Cell Line Antiproliferative IC₅₀ (µM)Citation
11b Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol4-(4-methyl-1H-1,2,3-triazol-1-yl)benzyl19.241.95 (A549)[16][18]
d21 Dibenzo-azepine-dione2,4-dichlorophenyl47N/A[19]
Olaparib PhthalazinoneCyclopropylcarbonyl1.9 (PARP-1), 1.5 (PARP-2)Varies[14][17]
Rucaparib Indole Carboxamide2-fluoro-benzyl1.4 (PARP-1), 0.2 (PARP-2)Varies[14][17]

Data for compounds 11b and d21 are representative of azepine-like scaffolds. Olaparib and Rucaparib are included as clinical benchmarks.

Conclusion

The this compound scaffold represents a powerful and versatile platform for drug discovery. Its rational design incorporates key functional groups that enable straightforward synthesis, extensive diversification, and the unmasking of a potent pharmacophore. The detailed protocols and strategic insights provided herein are intended to equip researchers with the practical knowledge to effectively utilize this scaffold in their programs, particularly in the pursuit of next-generation PARP inhibitors and other targeted therapies.

References

  • Organic Syntheses. This reference provides a classical method for the synthesis of nitrobenzoic acids, illustrating fundamental organic chemistry principles relevant to the scaffold's core.

  • BenchChem Technical Support. This document offers a practical overview and protocols for a key transformation of the scaffold.

  • commonorganicchemistry.com. Provides specific examples and context for using Tin(II) Chloride in nitro reductions.

  • commonorganicchemistry.com. A comparative look at different methods for nitro group reduction.

  • Tetrahedron Letters, 25(8), 839-842. A primary literature source detailing the chemoselectivity of SnCl₂.

  • BenchChem Technical Support. A detailed guide on modern amide coupling techniques essential for diversifying the scaffold.

  • Proceedings of the National Academy of Sciences, 119(11), e2107931119. An authoritative review on PARP inhibitors, their mechanisms, and structures.

  • BMC Chemistry, 17(1), 147. A research article demonstrating the successful use of an azepine-containing scaffold to develop potent PARP-1 inhibitors.

  • ResearchGate. Provides access to the data and figures from the BMC Chemistry publication.

  • Current Chemistry Letters, 11(2), 133-144. Discusses the optimization of amide coupling reactions, including the use of HATU.

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298478. Reviews the structure and function of PARP enzymes and strategies for their inhibition.

  • ACS Omega, 6(24), 15874–15881. Provides protocols for amide coupling, relevant for library synthesis.

  • Journal of Medicinal Chemistry, 64(11), 7247–7273. A comprehensive article on the design and SAR of PARP inhibitors.

  • Aapptec Peptides. A technical resource explaining the function of various peptide coupling reagents, including HATU.

  • Nature Communications, 11(1), 1-13. Highlights the core benzamide pharmacophore shared by clinical PARP inhibitors.

  • ResearchGate. Shows examples of azepine-dione based PARP inhibitors with IC50 values.

  • r/Chempros. A community discussion offering practical insights into amide coupling challenges and solutions.

  • BenchChem Technical Support. Provides a detailed protocol for a closely related SNAr reaction.

  • Pharmacological Reviews, 66(2), 464-500. A table compiling IC50 data for various PARP inhibitors across the PARP family.

  • BenchChem Technical Support. Details the synthesis and key transformations of a nitrile analog of the title scaffold.

  • PLOS ONE, 12(1), e0170846. Discusses the pharmacophore modeling used to identify new PARP-1 inhibitors.

  • ResearchGate. Provides a visual model for the SAR of PARP-1 inhibitors.

  • International Journal of Molecular Sciences, 26(23), 17188. Shows synthetic methods for related nitrobenzoic acid derivatives.

  • Nature Chemistry, 16(3), 352-364. Discusses advanced synthetic methods for creating complex azepanes.

  • PrepChem.com. Provides general synthetic routes for nitrobenzoic acids.

  • Molecules, 28(19), 6890. Reviews the importance of the aminobenzoic acid scaffold in medicinal chemistry.

  • Journal of Institute of Science and Technology, 26(1), 108-113. Highlights the broad applicability of azepine derivatives in medicinal chemistry.

Sources

Application Note: Synthesis & Derivatization of 5-(Azepan-1-yl)-2-nitrobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic route for 5-(azepan-1-yl)-2-nitrobenzoic acid , a critical intermediate in the development of kinase inhibitors and antibacterial agents. The protocol leverages the electronic activation provided by the ortho-nitro group to facilitate a Nucleophilic Aromatic Substitution (


) at the para-position (C5). We provide a scalable workflow for the generation of the parent acid, followed by divergent protocols for the preparation of downstream esters  and amides . Critical process parameters (CPPs), including solvent effects, leaving group selection (F vs. Cl), and thermal management, are analyzed to ensure reproducibility and high yield.

Introduction & Mechanistic Rationale

The target molecule is constructed via the displacement of a halogen at the 5-position of a 2-nitrobenzoic acid scaffold by azepane (homopiperidine).

Electronic Activation

The success of this reaction relies on the regiochemistry of the starting material .

  • Nitro Group (C2): Acts as the primary electron-withdrawing group (EWG). It is positioned para to the leaving group (C5). Through resonance, the nitro group stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack.

  • Carboxyl Group (C1): Positioned meta to the leaving group (C5). While it withdraws electrons inductively, it does not participate in resonance stabilization of the intermediate. However, the acidic proton (

    
    ) requires neutralization, necessitating at least two equivalents of base during the reaction.
    
Leaving Group Selection (F vs. Cl)
  • 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9): The high electronegativity of fluorine creates a strong dipole, making the C-F carbon highly electrophilic. This is the preferred substrate for rapid kinetics at lower temperatures (

    
    C).
    
  • 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3): Cheaper but significantly slower. Requires higher temperatures (

    
    C) or stronger bases, which may lead to decarboxylation side reactions.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting material selection through


 to downstream derivatization.

G Start Start: 5-Fluoro-2-nitrobenzoic Acid SNAr Step 1: SNAr Reaction (DMF, 60-80°C) Start->SNAr Reagent Reagent: Azepane (1.2 eq) + K2CO3 Reagent->SNAr Intermed Intermediate: this compound SNAr->Intermed Acidification (pH 3-4) Branch Divergent Derivatization Intermed->Branch PathA Path A: Acid Chloride Formation (SOCl2, Reflux) Branch->PathA PathB Path B: Fisher Esterification (MeOH/H2SO4) Branch->PathB Amide Target 1: Amides (React with R-NH2) PathA->Amide + Amine / Base Ester Target 2: Esters (Methyl/Ethyl Ester) PathA->Ester + Alcohol PathB->Ester

Caption: Figure 1. Integrated synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of the Parent Acid ( )

Objective: Preparation of this compound. Scale: 10 mmol (adaptable to kg scale).

Materials
  • Substrate: 5-Fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol).

  • Nucleophile: Azepane (1.19 g, 1.35 mL, 12 mmol).

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.76 g, 20 mmol).
    
  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge with nitrogen.[1]

  • Dissolution: Add 5-fluoro-2-nitrobenzoic acid and DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     in a single portion. The mixture may warm slightly (exothermic deprotonation of carboxylic acid).
    
  • Nucleophile Addition: Add Azepane dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or HPLC. The starting material (

      
       min) should disappear, replaced by the more polar product (
      
      
      
      min).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water .

    • Slowly acidify with 1M HCl to pH 3–4. Caution:

      
       evolution will occur.
      
    • The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with water (

    
     mL) to remove residual DMF, and dry under vacuum at 45°C.
    

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Protocol 2: Derivatization to Amides and Esters

Direct coupling of the bulky azepane-substituted acid can be sluggish due to steric hindrance. The Acid Chloride Method is recommended for robustness over carbodiimide couplings (EDC/DCC).

Intermediate: Acid Chloride Formation
  • Suspend the dry this compound (1.0 eq) in dry Toluene or DCM.

  • Add Thionyl Chloride (

    
    , 2.0 eq) and a catalytic drop of DMF.
    
  • Reflux (or stir at RT for DCM) for 2 hours until gas evolution (

    
    ) ceases and the solution becomes clear.
    
  • Concentrate in vacuo to remove excess

    
    . Use immediately.
    
Synthesis of Amides (General Protocol)
  • Dissolve the crude acid chloride in dry DCM (0.2 M).

  • Add the target amine (1.1 eq) and Triethylamine (TEA, 1.5 eq) at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Synthesis of Esters
  • Method A (via Acid Chloride): Follow the amide protocol (5.[2][3]2) but replace the amine with the desired alcohol (1.5 eq) and use Pyridine as the base.

  • Method B (Fisher Esterification - Methyl/Ethyl Esters only):

    • Dissolve the parent acid in excess MeOH or EtOH.

    • Add conc.

      
       (0.5 eq).
      
    • Reflux for 12 hours.

    • Neutralize with

      
       and extract.[4]
      

Critical Process Parameters & Data

Table 1: Substrate Comparison (F vs. Cl)
Parameter5-Fluoro-2-nitrobenzoic acid5-Chloro-2-nitrobenzoic acid
Reactivity High (Reacts at 25–60°C)Moderate (Reacts at 100–120°C)
Reaction Time 2–6 Hours12–24 Hours
Side Reactions MinimalPotential decarboxylation at high T
Cost HigherLower
Recommendation Preferred for R&D/Small Scale Preferred for Bulk Manufacturing
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete precipitation during workup.The product is an amino acid (zwitterionic). Ensure pH is adjusted exactly to the isoelectric point (approx pH 3.5-4.0).
Impurity: Hydrolysis Wet DMF or old

.
Use anhydrous solvents.[1] Store acid chloride under

.
Dark Coloration Thermal decomposition.Do not exceed 80°C for the F-substrate. Ensure

atmosphere to prevent amine oxidation.

Safety & Handling

  • Nitro Compounds: While 2-nitrobenzoic acids are generally stable, they are energetic precursors. Avoid heating dry solids above 150°C.

  • Azepane: Corrosive and flammable. Use in a fume hood.

  • Thionyl Chloride: Reacts violently with water. Quench glassware in a dedicated base bath.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Fluoro-2-nitrobenzoic acid. (Accessed 2023).

  • BenchChem. Application Notes: Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitro derivatives.[5]

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (General mechanistic grounding for SNAr on nitro-benzoic scaffolds).

  • Fisher Scientific. Amide Synthesis Protocols via Acid Chlorides.

  • National Institutes of Health (NIH). Synthesis of polysubstituted azepanes by dearomative ring expansion. (Context on azepane utility).

Sources

Microwave-Assisted Synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid, a valuable building block for pharmaceutical development. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional convective heating, including drastically reduced reaction times, improved yields, and a greener chemical footprint.[1][2] We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from reaction setup to final product characterization, and discuss the critical safety considerations required for handling the involved reagents.

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in medicinal chemistry for forging carbon-nitrogen bonds, a cornerstone of many bioactive molecules.[3][4] In this specific transformation, the secondary amine, azepane, acts as the nucleophile, displacing a chloride leaving group from the 5-position of the 2-nitrobenzoic acid scaffold.

The Rationale for Microwave Assistance in SNAr Reactions

The key to a successful SNAr reaction is the electronic activation of the aromatic ring. The potent electron-withdrawing nature of the nitro group at the ortho position is crucial, as it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[3][4]

Traditional heating methods rely on thermal conduction, which can be slow and inefficient, often leading to the formation of side products. Microwave synthesis, however, utilizes dielectric heating. Polar molecules, such as the solvent and reactants in this protocol, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the reaction mixture, leading to a dramatic acceleration of the reaction rate.[1][5] This efficiency not only shortens synthesis time from hours to minutes but often results in cleaner reactions and higher product purity.[6][7]

Chemical Reaction Pathway

The overall transformation is illustrated below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 5-Chloro-2-nitrobenzoic acid plus + r2 Azepane c1 Base (e.g., K₂CO₃) plus->c1 c2 Solvent (e.g., DMF) plus2 + c1->plus2 c3 Microwave Irradiation (µW) p1 This compound p2 Byproducts (e.g., KCl, KHCO₃)

Caption: Overall SNAr reaction scheme.

Safety & Handling

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • 5-Chloro-2-nitrobenzoic Acid (CAS 2516-95-2): Causes skin and serious eye irritation.[8][9][10][11] Avoid inhalation of dust. In case of contact, rinse the affected area with copious amounts of water.[8]

  • Azepane (CAS 111-49-9): Highly flammable liquid and vapor. Fatal if swallowed and toxic if inhaled.[12] Causes severe skin burns and eye damage.[12] It must be handled with extreme care under an inert atmosphere if possible.

  • Solvents (e.g., DMF): N,N-Dimethylformamide is a reproductive toxin. Handle with appropriate engineering controls and PPE.

  • Microwave Reactor: Never exceed the recommended volume for the reaction vessel, as this can lead to dangerous pressure build-up.[13] Always ensure the vessel is properly sealed before starting the irradiation sequence.

Materials & Equipment

Reagents
ReagentCAS NumberMolecular WeightRecommended Purity
5-Chloro-2-nitrobenzoic acid2516-95-2201.56 g/mol ≥98%
Azepane111-49-999.17 g/mol ≥98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol ≥99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol ≥99.8%
Hydrochloric Acid (HCl), 1M solution7647-01-036.46 g/mol 1 M
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11 g/mol ≥99.5%
Hexanes, ACS Grade110-54-386.18 g/mol ≥98.5%
Equipment
  • Monowave or multi-mode microwave synthesizer

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

This protocol outlines a representative procedure for a 1 mmol scale reaction. The parameters may be optimized for different scales or microwave systems.

G start Start prep 1. Reagent Preparation - Add 5-Chloro-2-nitrobenzoic acid (1.0 mmol, 201.6 mg) - Add K₂CO₃ (2.0 mmol, 276.4 mg) - Add magnetic stir bar to 10 mL µW vial start->prep add_solv 2. Solvent & Reactant Addition - Add anhydrous DMF (3 mL) - Add Azepane (1.2 mmol, 119.0 mg, ~138 µL) dropwise prep->add_solv seal 3. Seal Vessel - Crimp the vessel cap securely add_solv->seal irradiate 4. Microwave Irradiation - Set Temp: 120°C - Set Time: 15 minutes - Set Power: Dynamic (Max 200 W) - Monitor temperature and pressure seal->irradiate cool 5. Cooling & Work-up - Cool vessel to room temperature using compressed air - Pour mixture into ice-water (30 mL) irradiate->cool acidify 6. Acidification & Precipitation - Stir and add 1M HCl dropwise until pH ~4-5 - An off-white/yellow precipitate should form cool->acidify filter 7. Isolate Crude Product - Collect solid via vacuum filtration - Wash with cold water (2 x 10 mL) - Air dry the solid on the filter acidify->filter purify 8. Purification - Purify by flash column chromatography (Silica gel) - Eluent: Gradient of Ethyl Acetate in Hexanes filter->purify characterize 9. Characterization - Analyze pure fractions by TLC - Combine fractions and remove solvent via rotary evaporator - Obtain final yield and characterize by HPLC, NMR, and MS purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow.

Causality and In-Depth Explanation
  • Step 1-2 (Preparation & Addition): An excess of the amine nucleophile (1.2 equivalents) is used to ensure the complete consumption of the limiting electrophile. Anhydrous potassium carbonate (2.0 equivalents) acts as a base to neutralize the HCl formed during the substitution, driving the reaction to completion. DMF is an excellent solvent for this reaction due to its high boiling point, polar aprotic nature which enhances nucleophilicity, and high dielectric constant, making it efficient for microwave heating.[1]

  • Step 4 (Microwave Irradiation): The temperature is ramped to 120°C. This provides sufficient thermal energy to overcome the activation barrier, while the microwave's efficiency ensures the reaction completes in minutes.[13][14] Dynamic power control allows the instrument to apply the necessary wattage to maintain the set temperature.

  • Step 5-6 (Work-up & Acidification): The reaction mixture is quenched in ice water. The product, being a carboxylic acid, is soluble in basic or neutral aqueous media as its carboxylate salt. Acidification with HCl protonates the carboxylate group, significantly reducing its water solubility and causing it to precipitate out of the solution, which is a crucial step for isolation.[15]

  • Step 8 (Purification): While precipitation provides a crude product, flash chromatography is often necessary to remove any unreacted starting material or minor impurities, yielding a final product of high purity suitable for subsequent applications.[16]

Expected Results & Data

The following table outlines the expected outcomes for the described protocol.

ParameterExpected Value/Result
Reaction Time15 minutes
Conventional Time8-24 hours
Expected Yield85-95%
Product AppearanceOff-white to pale yellow solid
Purity (by HPLC)>98%
¹H NMR (400 MHz, DMSO-d₆, δ) ~12.9 (s, 1H, COOH), 8.0 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 3.5 (t, 4H), 1.7 (m, 4H), 1.5 (m, 4H)
MS (ESI+) m/z calculated for C₁₃H₁₆N₂O₄ [M+H]⁺: 265.12, found: 265.1

Note: NMR chemical shifts are predicted and may vary slightly.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, particularly the DMF and K₂CO₃. Incomplete reaction can be addressed by increasing the reaction time to 20-25 minutes or the temperature to 130-140°C.

  • Discolored Product: If the final product is dark, it may indicate decomposition. Consider lowering the reaction temperature. During workup, discoloration can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step.[17]

  • Purification Issues: If the product co-elutes with starting material, adjust the polarity of the column chromatography eluent. A shallower gradient may be required for better separation.

Conclusion

This microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway to this compound. By embracing modern synthesis technologies, researchers can significantly accelerate the production of key chemical intermediates, streamlining the early stages of the drug discovery and development pipeline. The principles outlined here serve as a robust foundation for the broader application of microwave chemistry in the synthesis of complex molecular scaffolds.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 5-Chloro-2-nitrobenzoic acid.
  • Cayman Chemical. (2023, April 19). Safety Data Sheet: AM2233 azepane isomer.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: Azepane-2,7-dione.
  • ChemScene. (n.d.). 5-Chloro-2-nitrobenzoic acid | CAS No. 2516-95-2.
  • MilliporeSigma. (n.d.). 5-Chloro-2-nitrobenzoic acid 99 | CAS 2516-95-2.
  • SynQuest Labs, Inc. (n.d.). Safety Data Sheet: Azepane.
  • TCI AMERICA. (n.d.). 5-Chloro-2-nitrobenzoic Acid | CAS 2516-95-2.
  • Slideshare. (n.d.). Microwave assisted reactions.
  • Acmec Biochemical. (n.d.). Azepane | CAS No. 111-49-9.
  • Taylor & Francis Online. (2015, August 14). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions.
  • ChemScene. (2025, December 8). Safety Data Sheet: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2016, September 16). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Bentham Science. (2016). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Current Microwave Chemistry, 3(3), 258-265.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.
  • BenchChem. (n.d.). In-Depth Efficacy Analysis of 2-(Cyclic Amino)-5-Nitrobenzonitrile Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). Technical Support Center: Production of 2-Azepan-1-yl-5-nitrobenzonitrile.
  • MDPI. (n.d.). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles.
  • PMC. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Significance of 2-Amino-5-nitrobenzoic Acid in Modern Synthesis.
  • SpringerLink. (2024, July 17). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones.
  • Asian Journal of Research in Chemistry. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from Asian Journal of Research in Chemistry.
  • Serbian Chemical Society. (n.d.). SUPPLEMENTARY MATERIAL TO Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • PMC. (n.d.). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium.
  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-5-bromobenzophenone Derivatives.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • BenchChem. (n.d.). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated precursor, typically 5-fluoro-2-nitrobenzoic acid, with azepane. The electron-withdrawing nitro group positioned ortho to the leaving group activates the aromatic ring, making it susceptible to attack by the nucleophilic azepane.[1][2] While the reaction is generally robust, several factors can impact its efficiency and outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge that can stem from several factors. A systematic investigation is key to identifying the root cause.

  • Incomplete Reaction: The conversion of your starting material may not have gone to completion.

    • Causality: SNAr reactions, while activated, still possess a significant activation energy barrier that must be overcome.[3] Reaction time and temperature are critical parameters.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting material (e.g., 5-fluoro-2-nitrobenzoic acid).

      • Increase Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time.

      • Increase Reaction Temperature: Gradually increase the temperature in 10-15°C increments. Many SNAr reactions benefit from heating, with typical temperatures ranging from 80°C to 120°C.[4][5] Be cautious not to exceed the boiling point of your solvent or cause decomposition.

  • Suboptimal Reagents or Conditions: The choice of solvent and base is crucial for the reaction's success.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, THF) are ideal as they solvate the base's cation, leaving the nucleophile (azepane) more "naked" and reactive.[3] The base must be strong enough to deprotonate the azepane or act as an effective acid scavenger without causing side reactions.

    • Solution:

      • Solvent Choice: If you are using a protic solvent or a less polar aprotic one, consider switching to anhydrous DMF or DMSO. Research suggests THF can also be highly effective.[6]

      • Base Selection: While organic bases like triethylamine (TEA) can be used as an acid scavenger, stronger inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases are often more effective at driving the reaction to completion.[6][7]

      • Reagent Quality: Ensure your 5-fluoro-2-nitrobenzoic acid is pure. Isomeric impurities from its own synthesis can interfere with the reaction.[8] Use anhydrous solvents, as water can reduce the nucleophilicity of the amine.

  • Inefficient Work-up and Purification: Significant product loss can occur during isolation.

    • Causality: The product is a carboxylic acid, making its solubility highly dependent on pH. Improper pH control during work-up can lead to the product remaining in the aqueous phase.

    • Solution: During the aqueous work-up, after quenching the reaction, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate and cause the product to precipitate out of the solution.[4] Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.

G cluster_start Problem Identification cluster_investigation Investigation Path cluster_solution Corrective Actions start Low Product Yield check_TLC Monitor reaction by TLC/HPLC. Is starting material present? start->check_TLC check_conditions Review reaction conditions. Solvent? Base? Temp? check_TLC->check_conditions No action_time_temp Increase reaction time and/or temperature. check_TLC->action_time_temp Yes check_workup Analyze work-up procedure. Was pH controlled during precipitation? check_conditions->check_workup Optimal action_reagents Switch to polar aprotic solvent (DMF/DMSO). Use stronger base (K₂CO₃). Verify reagent purity. check_conditions->action_reagents Suboptimal action_purification Optimize acidification step (pH 3-4). Recrystallize from appropriate solvent system. check_workup->action_purification No end_goal Improved Yield check_workup->end_goal Yes action_time_temp->end_goal action_reagents->end_goal action_purification->end_goal

Q2: I am observing unexpected spots on my TLC plate. What are the likely side products and how can they be minimized?

A2: The presence of multiple spots indicates either incomplete reaction or the formation of side products.

  • Isomeric Impurities:

    • Causality: The most common precursor, 5-fluoro-2-nitrobenzoic acid, is synthesized by the nitration of 3-fluorobenzoic acid. This reaction can produce small amounts of the undesired 3-fluoro-2-nitrobenzoic acid isomer.[9] This isomer will not react under the SNAr conditions, as the nitro group is not in an activating ortho or para position relative to the fluorine.[1]

    • Mitigation: Ensure the purity of your starting material. If necessary, purify the 5-fluoro-2-nitrobenzoic acid by recrystallization before use.

  • Degradation Products:

    • Causality: High reaction temperatures or prolonged reaction times, especially in the presence of a strong base, can lead to the degradation of the starting materials or the product. Nitroaromatic compounds can be susceptible to decomposition.[10]

    • Mitigation: Avoid excessive heat. Optimize the reaction by finding the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative side reactions.[11]

Q3: My product is difficult to purify. What are some effective work-up and purification strategies?

A3: Purification can be challenging due to residual high-boiling solvents or the product's physical properties.

  • Removing High-Boiling Solvents (DMF/DMSO):

    • Causality: DMF and DMSO are difficult to remove under standard vacuum.

    • Solution: After the reaction, quench with a large volume of water. The desired product should precipitate upon acidification, while the DMF/DMSO will remain in the aqueous layer. Thoroughly wash the filtered solid with ample water to remove any trapped solvent.

  • Recrystallization Issues ("Oiling Out"):

    • Causality: The product may "oil out" or precipitate as an amorphous solid instead of forming crystals if the solution is cooled too quickly, is too concentrated, or if the solvent system is not ideal.[10]

    • Solution:

      • Solvent Choice: For a polar molecule like this, a mixed solvent system is often effective. A good solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a poor solvent in which it is insoluble when cold (e.g., water, hexane) is a common choice.[11]

      • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent dropwise while hot until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism . This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile (azepane) attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2] The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.

  • Elimination Step (Fast): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Start [label=<

5-Fluoro-2-nitrobenzoic acid + Azepane
>];

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)
>];

Product [label=<

This compound
>];

Start -> Intermediate [label="Addition (Slow)"]; Intermediate -> Product [label="Elimination (Fast)\n- F⁻"]; } caption: The two-step SNAr mechanism.

Q2: Which starting material is better: 5-fluoro- or 5-chloro-2-nitrobenzoic acid?

A2: 5-Fluoro-2-nitrobenzoic acid is generally the superior starting material.

  • Causality: In SNAr reactions, the rate-determining step is the initial attack by the nucleophile. Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate. The trend for halogen leaving group ability in SNAr is F > Cl > Br > I, which is the opposite of the trend seen in SN2 reactions.[2][3]

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

A3: While optimization is specific to each lab's setup, the following conditions provide a robust starting point.

ParameterRecommendedRationale
Starting Material 5-Fluoro-2-nitrobenzoic acidFluorine is the best leaving group for SNAr reactions.[3]
Nucleophile Azepane (1.1 - 1.5 eq.)A slight excess ensures complete consumption of the limiting reagent.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.[3]
Base K₂CO₃ (2.0 - 3.0 eq.)Effective acid scavenger, readily available, and minimizes side reactions.[7]
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier without causing significant degradation.[5]
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions.[11]
Q4: How should I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure:

    • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point (e.g., 7:3 or 1:1 Hexane:Ethyl Acetate). You may need to add a small amount of acetic acid (e.g., 1%) to the mobile phase to get well-defined spots for the carboxylic acids.

    • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product should be UV active.

    • Analysis: The product, being more polar due to the azepane group, should have a lower Rf value than the starting 5-fluoro-2-nitrobenzoic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q5: What are the key safety considerations for this synthesis?

A5: Always follow standard laboratory safety procedures.

  • Chemical Hazards:

    • Nitroaromatic Compounds: Can be toxic and are often skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: DMF and DMSO are skin-penetrating. Avoid contact.

    • Acids/Bases: Handle all acids and bases with care.

  • Reaction Hazards:

    • The reaction can be exothermic, especially during the initial addition. Maintain good temperature control.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Fluoro-2-nitrobenzoic acid (1.0 eq.)

  • Azepane (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq.) and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Nucleophile Addition: Begin stirring the mixture and add azepane (1.2 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot has completely disappeared (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large volume of ice-cold water.

    • While stirring, slowly add 1 M HCl dropwise until the pH of the solution is ~3-4. A precipitate should form.

    • Continue stirring the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

    • Dry the solid product under vacuum.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane).

References

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • ResearchGate. Scheme 1: Syntheses of the 2-nitrobenzoic acid precursors for (a) 5Pip,.... Available from: [Link]

  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol - Eureka. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

Sources

Purification of 5-(Azepan-1-yl)-2-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(Azepan-1-yl)-2-nitrobenzoic acid

Case ID: REC-AZP-502 Status: Active Guide Subject: Recrystallization Protocols & Troubleshooting for this compound

Executive Summary & Compound Profile

Target Molecule: this compound Chemical Class: Amino-nitrobenzoic acid derivative. Critical Properties:

  • Acidity: Contains a carboxylic acid moiety (

    
    ) and a tertiary amine (azepane nitrogen). Note: The electron-withdrawing nitro group at the ortho position to the carboxyl and para to the amine significantly reduces the basicity of the amine, but zwitterionic character in neutral solution is possible.
    
  • Appearance: Typically a yellow to deep orange crystalline solid (characteristic of nitro-aromatic amines).

  • Solubility Profile: Soluble in hot polar organic solvents (Ethanol, DMSO, DMF); sparingly soluble in water; insoluble in non-polar solvents (Hexane).

Primary Challenge: This compound is prone to "oiling out" (liquid-liquid phase separation) during cooling due to the lipophilic azepane ring competing with the polar nitro/acid groups.

Standard Purification Protocol (The "Gold Standard")

This protocol assumes you are starting with crude isolated solid. If you are working with the reaction mixture, ensure you have acidified the mixture to pH ~3–4 to precipitate the free acid before beginning.

Recommended Solvent System: Ethanol : Water (9:1 to 7:3 v/v)

StepActionTechnical Rationale
1. Solvent Prep Prepare a mixture of 90% Ethanol / 10% Water. Heat to boiling (~78°C).Water acts as the "anti-solvent" to drive precipitation upon cooling, while ethanol solubilizes the lipophilic azepane ring.
2. Dissolution Add the boiling solvent to the crude solid dropwise with vigorous stirring. Add only enough to dissolve the solid.[1][2]Minimizing solvent volume increases recovery yield. Excess solvent traps product in the mother liquor.[1]
3. Hot Filtration Critical: If insoluble particles remain (likely inorganic salts like KCl/NaCl from synthesis), filter the hot solution through a pre-warmed funnel.Removing nucleation sites (dust/salts) prevents premature, uncontrolled crystallization.
4. Controlled Cooling Allow the flask to cool to room temperature undisturbed. Do not place directly in ice.Rapid cooling forces the system into the "labile zone" (see Troubleshooting), causing oiling out or trapping impurities.
5. Crystallization Once solid crystals appear at RT, move to an ice bath (0–4°C) for 30 minutes.Maximizes yield by decreasing solubility further.
6. Isolation Filter via vacuum.[3][4] Wash with cold 50% Ethanol/Water.The wash removes surface mother liquor containing highly soluble impurities (e.g., unreacted azepane).

Experimental Workflow Visualization

Recrystallizationflow Start Crude this compound Solvent Add Hot EtOH/H2O (90:10) Start->Solvent Check Dissolved? Solvent->Check MoreSolvent Add more Hot Solvent Check->MoreSolvent No HotFilter Hot Filtration (Remove Salts) Check->HotFilter Yes (Insolubles present) Cooling Slow Cool to RT (25°C) Check->Cooling Yes (Clear solution) MoreSolvent->Check HotFilter->Cooling IceBath Ice Bath (0-4°C) Cooling->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Dry in Vacuum Oven (50°C) Filter->Dry

Caption: Logical workflow for the purification of this compound, emphasizing the decision loop for dissolution.

Troubleshooting Center

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the hot solution cools, oily droplets form at the bottom or cloud the solution instead of forming distinct crystals. Diagnosis: The solution entered the "metastable zone" where liquid-liquid phase separation (LLPS) is energetically more favorable than crystal nucleation. This is common in compounds with low melting points or high impurity levels.

Corrective Actions:

  • The Re-Heat Method: Re-heat the mixture until the oil redissolves. Add a small amount of Ethanol (the good solvent).[4] This shifts the phase diagram away from the LLPS boundary.

  • Seeding: Cool the clear solution just until it clouds slightly, then immediately add a "seed crystal" of pure product. This provides a template for growth, bypassing the oil phase.

  • Trituration: If the oil solidifies into a gum, decant the solvent and add a small amount of diethyl ether or hexanes. Grind (triturate) the gum with a spatula to induce crystallization.

Issue 2: Persistent Yellow Impurity (Starting Material)

Symptom: The product crystallizes, but TLC/HPLC shows ~5-10% of the starting material (5-chloro-2-nitrobenzoic acid or 5-fluoro analog). Diagnosis: The starting material is structurally similar and co-crystallizes.[5]

Corrective Actions:

  • pH Swing:

    • Dissolve the crude solid in dilute NaOH (pH ~10). Both product and impurity will dissolve as salts.

    • Extract with Ethyl Acetate (removes non-acidic impurities like unreacted Azepane).

    • Slowly acidify the aqueous layer with HCl. Monitor pH. The product and impurity may precipitate at slightly different pH values (pKa differences), but this is risky.

  • Solvent Switch: Switch to Toluene . Nitrobenzoic acids are often less soluble in toluene than their chloro-precursors. Recrystallize from boiling toluene.

Issue 3: Low Yield

Symptom: Very little solid is recovered after cooling. Diagnosis: The compound is too soluble in the chosen solvent ratio (likely too much Ethanol).

Corrective Actions:

  • Cloud Point Titration: Heat the solution to boiling. Add hot Water dropwise until a persistent cloudiness appears. Add one drop of Ethanol to clear it. Then cool.

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume on a rotovap and cool again to harvest a "second crop" (Note: Second crops are usually less pure).

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid alternative. However, Methanol is more polar than Ethanol. You may need a higher ratio of water (e.g., MeOH:Water 60:40) to force precipitation.[1] Ethanol is generally preferred for safety (toxicity) and slightly better lipophilic handling of the azepane ring.

Q: Why is my product dark orange/brown instead of yellow? A: This indicates oxidation products or trapped inorganic salts.

  • Fix: Perform a "Charcoal Treatment."[1] Dissolve the compound in hot ethanol, add Activated Carbon (1-2% by weight), stir for 5 minutes, and filter while hot through Celite. The carbon adsorbs colored polymeric impurities.

Q: How do I remove unreacted Azepane? A: Azepane is a base. If your final product is the free acid, wash the crystals with dilute aqueous HCl (0.1 M) during the filtration step. The Azepane will form a water-soluble hydrochloride salt and wash away, while your nitrobenzoic acid product remains insoluble.

References & Grounding

  • BenchChem Technical Support. (2025).[1][4][6][7] Purification of Crude 5-Methyl-2-nitrobenzoic Acid. (General protocols for nitrobenzoic acid derivatives). Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization - Causes and Solutions. (Thermodynamics of phase separation). Link

  • ChemicalBook. (2025).[6] Properties and Synthesis of 2-Nitrobenzoic acid derivatives. Link

  • LibreTexts Chemistry. (2022). Troubleshooting: Oiling Out and Solvent Selection. Link

(Note: While specific literature on the exact 5-(azepan-1-yl) derivative is proprietary or sparse, the protocols above are derived from validated methods for structurally homologous amino-nitrobenzoic acids.)

Sources

Technical Support Center: Crystallization of 5-(Azepan-1-yl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(Azepan-1-yl)-2-nitrobenzoic acid. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the crystallization of this molecule. The principles and protocols discussed here are designed to provide a robust framework for developing an efficient and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is the critical first step. This compound possesses three key functional groups that dictate its solubility and crystallization behavior:

  • Carboxylic Acid (-COOH): A polar, protic group that can act as both a hydrogen bond donor and acceptor. This group favors interactions with polar, protic solvents (e.g., alcohols, water).

  • Nitro Group (-NO₂): A highly polar, aprotic group that is a strong hydrogen bond acceptor. This contributes to the molecule's overall polarity.

  • Tertiary Amine (Azepane Ring): A basic, aprotic group that acts as a hydrogen bond acceptor.

Crucially, this molecule is zwitterionic , meaning it contains both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. In solution, it can exist as a neutral molecule or as an internal salt (zwitterion), where the carboxylic proton has been transferred to the amine. This dual nature makes its solubility highly dependent on the solvent's polarity and its ability to stabilize charges. Zwitterionic compounds often exhibit strong crystal lattice interactions, which can be leveraged for crystallization.[1][2][3]

Q2: What is the ideal solubility profile for a crystallization solvent?

A2: The ideal single-solvent system for cooling crystallization exhibits the following solubility profile:

  • High Solubility at Elevated Temperature: The compound should be readily soluble in the hot or boiling solvent to ensure a sufficient amount of material can be dissolved.

  • Low Solubility at Room or Sub-ambient Temperature: As the solution cools, the compound's solubility should decrease sharply, leading to supersaturation and subsequent crystal formation.

This temperature-dependent solubility gradient is the driving force for high-yield crystallization. A solvent in which the compound is highly soluble at all temperatures will result in poor recovery, while a solvent in which it is insoluble at all temperatures cannot be used for crystallization.[4]

Q3: Which classes of solvents should I prioritize for my initial screening?

A3: Based on the zwitterionic and polar nature of this compound, the initial screening should focus on polar solvents. It is practical to screen a range of solvents with varying polarities and hydrogen bonding capabilities.[5][6]

Solvent ClassExamplesRationale for Screening
Polar Protic Water, Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with both the carboxylic acid and nitro groups. The zwitterionic nature may lead to high solubility, potentially making them better suited as part of a solvent/anti-solvent system.[7][8]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Can interact with the polar nitro group and accept hydrogen bonds from the carboxylic acid. They often provide the ideal balance of moderate solubility at room temperature and high solubility when heated.
Apolar Toluene, Heptane, CyclohexaneThe compound is expected to have very low solubility in these solvents. They are not suitable as primary solvents but are excellent candidates for use as anti-solvents .[9]

It is highly recommended to perform small-scale parallel screening experiments to efficiently identify promising solvent candidates.[10]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening for Cooling Crystallization

This protocol allows for the rapid assessment of multiple solvents using a minimal amount of material.

  • Preparation: Place approximately 10-20 mg of this compound into several small vials.

  • Initial Solubility Test (Room Temp): To each vial, add the test solvent dropwise (e.g., 0.1 mL increments) while stirring. Observe the solubility. If the compound dissolves in less than 0.5 mL, the solvent is likely too good for single-solvent crystallization.

  • Heating: If the compound is not fully soluble at room temperature, heat the vial with agitation (e.g., in a heated shaker or on a hot plate) to the solvent's boiling point. Continue to add small increments of solvent until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the vials. Subsequently, place the vials in an ice bath or refrigerator (~4°C) for at least one hour.

  • Assessment: Observe the vials for crystal formation. A successful solvent will produce a significant amount of crystalline solid. An ideal outcome is a high yield of well-formed crystals. Note any instances of "oiling out" (see Troubleshooting section).

Workflow for Solvent System Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent or solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: System Selection cluster_2 Phase 3: Mixture Optimization start Start with Pure Compound screen Screen Polar Solvents (Protic & Aprotic) [Protocol 1] start->screen evaluate Evaluate Solubility Profile (Hot vs. Cold) screen->evaluate ideal Ideal Solvent Found? (High yield, good crystals) evaluate->ideal success Proceed to Scale-Up & Optimization ideal->success Yes too_soluble Compound Too Soluble (Low Yield) ideal->too_soluble No insoluble Compound Insoluble (or Poor Solubility) ideal->insoluble No anti_solvent Design Anti-Solvent System too_soluble->anti_solvent co_solvent Design Co-Solvent System insoluble->co_solvent anti_solvent_select Select Miscible Anti-Solvent (e.g., Heptane, Toluene) anti_solvent->anti_solvent_select co_solvent_select Select Miscible 'Good' Solvent (e.g., Methanol) co_solvent->co_solvent_select optimize Optimize Ratio & Addition Rate anti_solvent_select->optimize co_solvent_select->optimize final Final Crystallization Protocol optimize->final Troubleshooting_Tree start Crystallization Attempted outcome Observe Outcome start->outcome crystals Good Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Failure oil Compound Oils Out outcome->oil Failure end_success Process Optimized crystals->end_success no_crystals_q Is solution clear after cooling? no_crystals->no_crystals_q oil_q What was the cooling rate? oil->oil_q sol_too_dilute Solution is too dilute no_crystals_q->sol_too_dilute Yes sol_too_good Solvent is too good no_crystals_q->sol_too_good Yes action_concentrate Action: Reduce solvent volume (evaporate) and re-cool. sol_too_dilute->action_concentrate action_antisolvent Action: Add an anti-solvent (e.g., Heptane) slowly. sol_too_good->action_antisolvent action_concentrate->end_success action_antisolvent->end_success fast_cool Rapid Cooling oil_q->fast_cool Fast slow_cool Slow Cooling oil_q->slow_cool Slow action_slow_cool Action: Repeat with slower cooling rate. fast_cool->action_slow_cool sol_too_conc Solution may be too concentrated or solvent choice is poor. slow_cool->sol_too_conc action_slow_cool->end_success action_dilute_seed Action: Add more solvent and/or add seed crystals. sol_too_conc->action_dilute_seed action_dilute_seed->end_success

Caption: Decision tree for troubleshooting crystallization problems.

References

  • Ghasemi, V., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chen, J. & B. Z. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Ghasemi, V., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Technobis Crystallization Systems (2021). Solvent selection for process development. Technobis Crystallization Systems. Available at: [Link]

  • AMRI (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. AMRI. Available at: [Link]

  • Guionneau, P. (n.d.). Guide for crystallization. University of Bordeaux. Available at: [Link]

  • How It Comes Together (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube. Available at: [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2020). Understanding the Role of Solvent Polarity in the Molecular Self-Assembly Process of Etoricoxib Solvates. Crystal Growth & Design. Available at: [Link]

  • O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Zhang, S., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available at: [Link]

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  • Tursina, A. I., et al. (2019). Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). PMC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of analytical methodologies for the structural determination of 5-(Azepan-1-yl)-2-nitrobenzoic acid. While a definitive single-crystal X-ray diffraction structure for this specific molecule is not publicly available, this document will serve as an in-depth guide for its characterization. We will explore the theoretical framework and practical application of single-crystal X-ray diffraction as the benchmark for absolute structure determination. Furthermore, we will compare this "gold standard" technique with complementary spectroscopic methods, providing the scientific community with a robust, multi-faceted strategy for structural validation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. It provides precise data on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. The resulting atomic coordinates offer an unparalleled level of structural detail, which is crucial in fields such as drug design and materials science.

Hypothetical Experimental Protocol for SCXRD Analysis of this compound

1. Synthesis and Crystallization:

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAAr) reaction. A plausible route involves the reaction of a 5-halo-2-nitrobenzoic acid with azepane in the presence of a base.[1][2]

High-quality single crystals are essential for a successful SCXRD experiment. The slow evaporation technique is a common and effective method for obtaining suitable crystals of small organic molecules.

  • Solvent Selection: The synthesized compound would be dissolved in a suitable solvent or a mixture of solvents in which it has moderate solubility. Solvents such as ethanol, methanol, or acetone could be explored.

  • Procedure: A saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is then left in a loosely covered container in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered single crystals.

2. Data Collection:

A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head. To minimize thermal vibrations, the crystal is cooled in a stream of cold nitrogen gas (usually around 100 K). Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Illustrative Example: Crystal Structure of 2-Nitrobenzoic Acid

In the absence of data for our target molecule, we can examine the crystallographic data of the closely related compound, 2-nitrobenzoic acid, to understand the type of information that would be obtained.[3][4] In its crystal structure, the nitro and carboxylic acid groups are twisted out of the plane of the benzene ring due to steric hindrance.[3][4] The molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[3][4]

Parameter Value for 2-Nitrobenzoic Acid [3]
Chemical FormulaC₇H₅NO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.0147(15)
b (Å)7.527(2)
c (Å)10.620(2)
α (°)69.41(2)
β (°)86.07(2)
γ (°)71.01(3)
Volume (ų)354.35(18)
Z2
Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Slow Evaporation Crystallization synthesis->crystallization Purified Compound mounting Crystal Mounting & Cooling (100 K) crystallization->mounting Single Crystal diffraction X-ray Diffraction Data Collection mounting->diffraction Mounted Crystal processing Data Processing (Unit Cell & Space Group) diffraction->processing Diffraction Images solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement & Validation solution->refinement cif Final Structure (CIF) refinement->cif

Workflow for single-crystal X-ray diffraction analysis.

Part 2: A Multi-Technique Approach to Structural Confirmation

When single crystals are unavailable, or for orthogonal validation, a combination of spectroscopic techniques is essential for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), revealing the connectivity and stereochemistry of a molecule.

  • Predicted ¹H NMR Spectrum: For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons on the nitrobenzoic acid ring, as well as signals for the methylene protons of the azepane ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the azepane ring.

Experimental Protocol: A sample of 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube.[5] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.[5][6]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation patterns.

  • Predicted Mass Spectrum: For this compound (C₁₃H₁₆N₂O₄, M.W. = 264.28 g/mol ), a high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass. The fragmentation pattern would likely involve loss of the nitro group, the carboxylic acid group, and fragmentation of the azepane ring.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[7] Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for this type of molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Predicted IR Spectrum: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-N stretching vibrations.[5][8]

Experimental Protocol: The spectrum is typically obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5][8] A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.[5][8]

Part 3: Comparative Analysis of Structural Elucidation Techniques

Technique Information Provided Sample Requirements Advantages & Limitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing, and intermolecular interactions.High-quality single crystal (0.1-0.3 mm).Adv: Provides absolute structure determination. Lim: Crystal growth can be challenging and time-consuming; provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on molecular connectivity, chemical environment of atoms, and stereochemistry in solution.5-10 mg of soluble sample.[5]Adv: Provides structural information in solution, which can be more biologically relevant; non-destructive. Lim: Does not provide absolute 3D structure; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight and elemental composition (high resolution); structural information from fragmentation patterns.Microgram to nanogram quantities.Adv: Extremely sensitive; provides accurate molecular weight. Lim: Does not provide stereochemical information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Small amount of solid or liquid sample.Adv: Fast, simple, and requires minimal sample preparation.[5][8] Lim: Provides limited information on the overall molecular structure and connectivity.

Part 4: Conclusion

The definitive structural elucidation of a novel compound such as this compound relies on a synergistic approach. While single-crystal X-ray diffraction stands as the unparalleled gold standard for providing an absolute three-dimensional structure, its application is contingent on the ability to grow high-quality single crystals. In the absence of such a crystal structure, or as a means of comprehensive validation, a combination of spectroscopic techniques is indispensable. NMR spectroscopy provides the crucial framework of atomic connectivity in solution, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Together, these techniques provide a self-validating system that can establish the structure of this compound with a high degree of scientific certainty, paving the way for its further investigation and application.

References

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  • Azepane. Wikipedia[Link].

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A Comparative Guide to the UV-Vis Absorption of 5-(Azepan-1-yl)-2-nitrobenzoic Acid: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Push-Pull Chromophore

5-(Azepan-1-yl)-2-nitrobenzoic acid is a unique organic molecule featuring a potent electron-donating group (the tertiary amine of the azepane ring) and a strong electron-withdrawing group (the nitro group) positioned para to each other on a benzoic acid scaffold. This "push-pull" architecture creates a significant intramolecular charge-transfer (ICT) system, which is expected to dominate its electronic absorption properties. Understanding the UV-Vis absorption maximum (λmax) is critical for applications ranging from dye synthesis to the development of photosensitive materials and analytical reagents.

A review of the current scientific literature reveals a gap in the experimental data for the specific UV-Vis absorption characteristics of this compound. This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven experimental protocol for the precise determination of its λmax, and second, to present a comparative analysis based on structurally analogous compounds. By examining the spectral data of its parent structures, we can logically predict the absorption behavior of the title compound and understand the profound electronic influence of its substituents.

Theoretical Framework: The Role of Intramolecular Charge Transfer (ICT)

The UV-Vis spectrum of an organic molecule arises from the absorption of photons that excite electrons from a lower energy molecular orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding orbital (π). In aromatic systems like benzene, these π→π transitions give rise to characteristic absorption bands.[1]

The introduction of functional groups dramatically alters this landscape:

  • Chromophores: Groups like the nitro group (-NO₂) are strong chromophores that extend the conjugated system and shift absorption to longer wavelengths (a bathochromic or "red" shift).[2]

  • Auxochromes: Groups with non-bonding electrons, such as the amino group (-NH₂ or -NR₂), act as auxochromes. When conjugated with a chromophore, they can significantly intensify and further shift the absorption bands.[2]

In this compound, the azepanyl group's nitrogen atom donates electron density into the benzene ring, while the nitro group withdraws it. This creates a highly polarized excited state, lowering the energy gap for the π→π* transition. This phenomenon, known as intramolecular charge transfer (ICT), is responsible for the intense color of many organic dyes and results in a substantial bathochromic shift compared to the parent structures.[3][4] The polarity of the solvent can further influence this effect; polar solvents tend to stabilize the more polar excited state, leading to an additional red shift in what is known as solvatochromism.[3][5][6]

Comparative Analysis: Predicting λmax from Structural Analogs

To build a predictive model for the λmax of this compound, we can analyze the experimentally determined absorption maxima of its structural precursors and analogs. The data clearly illustrates the stepwise contribution of each functional group to the overall spectral properties.

CompoundStructureKey FeaturesReported λmax (nm)
Benzoic AcidC₆H₅COOHBasic aromatic acid scaffold~230, ~274 nm[7]
2-Nitrobenzoic AcidNO₂-C₆H₄-COOHAddition of a strong electron-withdrawing group (EWG)~268 nm[1]
p-NitroanilineNH₂-C₆H₄-NO₂Classic "push-pull" system with a primary amine (EDG)~381 nm (in water)[6], ~326 nm (in cyclohexane)[3]
5-Amino-2-nitrobenzoic acidNH₂-C₆H₃(NO₂)-COOHClosest analog with a primary amine instead of a tertiary amine~410 nm (in methanol)
This compound (CH₂)₆N-C₆H₃(NO₂)-COOH Target compound with a stronger tertiary amine EDG Expected > 410 nm

Analysis of Trends:

  • Adding a nitro group to benzoic acid causes a moderate bathochromic shift.

  • The introduction of an amino group para to the nitro group (as in p-nitroaniline and 5-amino-2-nitrobenzoic acid) induces a dramatic bathochromic shift of over 100 nm. This highlights the powerful effect of the ICT transition.[3][6]

  • The azepanyl group is a tertiary amine, which is generally a stronger electron-donating group than the primary amine of 5-amino-2-nitrobenzoic acid due to the inductive effect of the alkyl chains.

  • Prediction: Based on these trends, it is highly probable that the λmax of this compound will be located at a wavelength longer than 410 nm in a polar solvent like methanol or ethanol, reflecting the enhanced ICT character conferred by the tertiary amine.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a detailed, self-validating methodology for determining the UV-Vis absorption spectrum and λmax of this compound. Adherence to this protocol ensures accuracy and reproducibility.

4.1. Instrumentation and Reagents

  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 200-800 nm.[8]

  • Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for accuracy in the UV region below 340 nm.

  • Solvent: HPLC-grade or spectral-grade methanol or ethanol. These solvents are chosen for their transparency across the UV-Vis range and their ability to dissolve the analyte.

  • Analyte: High-purity (>98%) this compound.

  • Analytical Balance: Calibrated to 0.01 mg.

4.2. Step-by-Step Methodology

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh approximately 2.51 mg of this compound (M.W. = 251.26 g/mol ).

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., methanol). Use gentle sonication if necessary to ensure complete dissolution.

    • Once dissolved, fill the flask to the 10 mL mark with the solvent. Cap and invert several times to ensure homogeneity.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. The goal is to achieve a maximum absorbance between 0.2 and 1.0 AU, which is the optimal linear range for most spectrophotometers.[9][10]

    • A 1:20 dilution (e.g., 0.5 mL of stock into a 10 mL volumetric flask, filled to the mark) to yield a 0.05 mM solution is a good starting point.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

    • Set the wavelength range for the scan (e.g., 250 nm to 700 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., methanol). Ensure the cuvettes are clean and free of fingerprints on the optical surfaces.

    • Place the cuvettes in their respective holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.[11]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it 2-3 times with a small amount of the prepared working solution.

    • Fill the sample cuvette with the working solution and place it back into the sample holder.

    • Initiate the spectral scan.

  • Data Analysis:

    • The resulting spectrum will plot absorbance (Y-axis) versus wavelength (X-axis).

    • Identify the wavelength at which the highest absorbance peak occurs. This wavelength is the λmax.

    • If the absorbance maximum exceeds 1.0 AU, further dilute the working solution and repeat the measurement to ensure the reading falls within the Beer-Lambert law's linear range.[12]

Workflow and Data Visualization

The logical flow of the experimental procedure is critical for obtaining reliable data.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis weigh 1. Weigh Analyte dissolve 2. Prepare Stock Solution (1 mM in Methanol) weigh->dissolve dilute 3. Prepare Working Solution (e.g., 0.05 mM) dissolve->dilute baseline 4. Perform Baseline Correction (Solvent vs. Solvent) dilute->baseline measure 5. Measure Sample Spectrum (Sample vs. Solvent) baseline->measure identify 6. Identify λmax measure->identify validate 7. Validate Absorbance (Is Amax < 1.0 AU?) identify->validate report Report λmax validate->report validate->report Yes re_dilute Dilute & Re-measure validate->re_dilute validate->re_dilute No re_dilute->measure Repeat Scan

Caption: Experimental workflow for determining the UV-Vis absorption maximum (λmax).

Conclusion

While direct experimental data for this compound is not presently available in the surveyed literature, a robust scientific prediction can be made based on the well-established principles of physical organic chemistry and comparative data from analogous structures. The presence of a strong electron-donating azepanyl group para to an electron-withdrawing nitro group creates a powerful intramolecular charge-transfer system. This is expected to result in a significant bathochromic shift, with a predicted λmax value greater than 410 nm in polar solvents. The detailed experimental protocol provided herein offers a standardized and reliable method for the empirical validation of this prediction, enabling researchers to accurately characterize this and other novel chromophoric compounds.

References

  • Vertex AI Search. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-(Azepan-1-yl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a novel compound like 5-(Azepan-1-yl)-2-nitrobenzoic acid, establishing its empirical formula and purity is a foundational step that underpins all subsequent research, from toxicology to formulation. Elemental analysis serves as the ultimate arbiter of a compound's stoichiometric identity.[1] This guide provides an in-depth comparison of analytical standards and methodologies, designed to equip researchers and quality control professionals with the expertise to generate accurate, reproducible, and defensible elemental analysis data. We will explore not just the "how" but the critical "why" behind protocol choices, ensuring a self-validating system for this crucial analytical test.[2]

Theoretical Elemental Composition: The Benchmark for Accuracy

Before any analysis begins, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the "gold standard" against which all experimental results are measured.

Molecular Formula: C₁₃H₁₆N₂O₄

Molecular Weight: 264.28 g/mol

The theoretical mass percentages are derived from the atomic weights of each element and the number of atoms present in the molecule.

ElementSymbolAtomic Weight ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01113156.14359.08%
HydrogenH1.0081616.1286.10%
NitrogenN14.007228.01410.60%
OxygenO15.999463.99624.22%

Note: These calculations are based on standard atomic weights and provide the benchmark for experimental validation.[3]

A Comparative Guide to Analytical Methodologies

While several techniques can determine elemental composition, they are not interchangeable. The choice of method depends on the specific goal, whether it's confirming the bulk composition of the API or quantifying trace elemental impurities.[4]

Combustion Analysis: The Gold Standard for Organic Compounds

For determining the mass percentage of Carbon, Hydrogen, and Nitrogen (CHN), combustion analysis is the universally accepted and most reliable technique.[5] This method involves the complete, high-temperature combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[1][6] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

Alternative Techniques for Trace Elemental Impurities

In pharmaceutical analysis, it is also critical to identify and quantify trace elemental impurities, which can originate from catalysts, raw materials, or the manufacturing process.[2][] For this, highly sensitive spectroscopic techniques are required.

  • Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful techniques for detecting metals and other inorganic elements at trace levels (parts per million or even parts per billion).[8][9] These methods are mandated by pharmacopeias for controlling elemental impurities, as outlined in guidelines like USP <232> and <233>.[10]

Methodology Comparison
FeatureCombustion Analysis (CHN/O)Inductively Coupled Plasma (ICP-MS/OES)
Principle High-temperature combustion followed by gas chromatography and thermal conductivity detection.[5][6]Atomization and ionization of the sample in argon plasma, followed by mass or optical detection.[8]
Primary Application Determination of bulk C, H, N, S, O content in organic compounds to verify empirical formula.[1]Quantification of trace elemental impurities (metals, metalloids) for safety and quality control.[2][]
Typical Sample Size 1-3 mgVaries based on digestion; typically requires a larger initial sample mass for sample preparation.[6]
Precision High (typically ≤0.3% accuracy).[6]Very high sensitivity (ppb-ppt levels).[8]
Regulatory Context Standard for compound characterization and purity confirmation in academic and industrial submissions.[11][12]Required by regulatory bodies (e.g., FDA, EMA) as per ICH Q3D, USP <232>, and USP <233> for impurity testing.[8][10]

Ensuring Trustworthiness: Calibration and Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is directly tied to the quality of its calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, well-characterized compounds with a known, stable elemental composition.[13]

The Role of CRMs:

  • Calibration: CRMs are used to create a calibration curve, allowing the instrument's detector response to be correlated with a known elemental concentration.

  • Validation: By analyzing a CRM as an unknown sample, laboratories can verify the accuracy and precision of their entire analytical process.[2]

  • Traceability: CRMs produced by accredited bodies (e.g., under ISO 17034) provide a traceable link to international standards, ensuring data comparability across different laboratories and instruments.[14][15]

Commonly Used CRMs for Organic Elemental Analysis
Reference MaterialChemical FormulaUse Case
AcetanilideC₈H₉NOA common, stable standard for CHN analysis.[16]
Benzoic AcidC₇H₆O₂Often used for calibrating the carbon and hydrogen channels.[16]
EDTAC₁₀H₁₆N₂O₈A comprehensive standard for C, H, N, and O.[14]
Sulfanilic AcidC₆H₇NO₃SUsed when sulfur analysis is also required.
CystineC₆H₁₂N₂O₄S₂A bio-organic standard often used for CHNS analysis.[16]

Experimental Protocol: CHN Analysis of this compound

This protocol describes a self-validating workflow for determining the C, H, and N content. The core principle is to bracket the unknown sample with analyses of a known CRM.

Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_combustion Combustion & Reduction cluster_detection Separation & Detection Prep1 Dry sample to constant weight (vacuum oven, ~50°C) Prep2 Accurately weigh 1-2 mg into a tin capsule Prep1->Prep2 Prep3 Crimp capsule to seal Prep2->Prep3 Combust Combustion at ~950°C in pure O₂ atmosphere Prep3->Combust Cal Calibrate with CRM (e.g., Acetanilide) Run_CRM1 Analyze CRM as first sample Cal->Run_CRM1 Run_Sample Analyze triplicate samples of This compound Run_CRM1->Run_Sample Run_CRM2 Analyze CRM as last sample Run_Sample->Run_CRM2 Gases1 Forms CO₂, H₂O, NOx Combust->Gases1 Reduce Gases pass over hot copper to reduce NOx to N₂ Gases1->Reduce Gases2 Final gases: N₂, CO₂, H₂O Reduce->Gases2 GC Gas separation via chromatographic column Gases2->GC TCD Quantification by Thermal Conductivity Detector (TCD) GC->TCD Data Calculate %C, %H, %N TCD->Data

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Causality: Ensure the instrument is free of leaks and has stable baseline readings. A stable environment is paramount for precise measurements.

    • Perform a multi-point calibration using a suitable CRM like Acetanilide. This establishes the linear response of the detector to known amounts of C, H, and N.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry. Residual solvent or water will lead to erroneously high hydrogen and potentially carbon values.

    • Dry the this compound sample under vacuum at a temperature well below its melting point until a constant weight is achieved.

    • Accurately weigh approximately 1-2 mg of the dried sample into a pre-cleaned tin capsule using a microbalance. Record the weight to at least 5 decimal places.

    • Crimp the capsule tightly to ensure no sample is lost and to contain the combustion event.

  • Analytical Sequence (Self-Validating System):

    • Causality: This sequence validates instrument performance throughout the run. The initial CRM confirms calibration, while the final CRM demonstrates that no drift occurred.

    • Run 1: Analyze a weighed CRM sample to verify the calibration. The results should be within the certified tolerance of the CRM.

    • Run 2-4: Analyze three independent preparations of the this compound sample.

    • Run 5: Analyze a final weighed CRM sample. The results must agree with the first CRM run and its certified values.

Data Interpretation and Acceptance Criteria

For a newly synthesized small molecule, the experimental results from elemental analysis must align closely with the theoretical values. The widely accepted criterion in both academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element.[11][12]

Example Data Evaluation:

ElementTheoretical %Experimental Result (Mean of 3 runs)DeviationPass/Fail
C 59.08%59.25%+0.17%Pass
H 6.10%6.01%-0.09%Pass
N 10.60%10.78%+0.18%Pass

If the experimental data falls within this ±0.4% window, it provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity (typically >95%).[12]

Logical Framework for Result Validation

Validation_Logic Start Experimental Data (%C, %H, %N) Compare Compare Experimental vs. Theoretical |Δ| = |%Exp - %Theory| Start->Compare Theoretical Theoretical Values for C13H16N2O4 Theoretical->Compare Check_CRM Check CRM Controls (Start & End of Run) Compare->Check_CRM Is |Δ| ≤ 0.4% for all elements? Fail_Sample Result is Invalid Investigate Sample Purity (e.g., residual solvent, impurity) Compare->Fail_Sample Is |Δ| > 0.4%? Pass Result is Valid Formula & Purity Confirmed Check_CRM->Pass Are CRMs within spec? Fail_System Result is Invalid Investigate Analytical System (e.g., calibration, leak, reagents) Check_CRM->Fail_System Are CRMs out of spec?

Conclusion

The elemental analysis of this compound is a critical quality attribute that confirms its chemical identity and purity. By employing the gold-standard combustion analysis method within a self-validating framework of Certified Reference Materials, researchers can generate highly reliable and defensible data. Adherence to established protocols and acceptance criteria, such as the ±0.4% deviation limit, ensures that the material proceeding to further stages of drug development is well-characterized and meets the stringent standards required by the pharmaceutical industry.[5][12]

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

  • Actlabs. (2025, January 25). Certified Reference Material. Retrieved from [Link]

  • ChemTeam. (n.d.). Empirical and Molecular Formulas. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetylglutamine | C13H16N2O4. Retrieved from [Link]

  • Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Azepan-1-yl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

5-(Azepan-1-yl)-2-nitrobenzoic acid possesses two key functional groups that dictate its hazard profile: a nitroaromatic system and a carboxylic acid.

  • Nitroaromatic Compounds: These compounds are often toxic, mutagenic, and environmentally persistent. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation[1]. Many nitroaromatic compounds are classified as hazardous substances that can cause skin and eye irritation, and may cause respiratory irritation[2]. Some are suspected of causing genetic defects or cancer[3]. Upon heating or burning, they can decompose and release toxic fumes, including nitrogen oxides[4][5].

  • Benzoic Acid Derivatives: As a carboxylic acid, this compound is acidic. While benzoic acid itself is a weak acid, it can cause skin and eye irritation[4][6]. Aqueous solutions can be corrosive and react with metals to produce flammable hydrogen gas[6].

Given these characteristics, this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are crucial to prevent exposure when handling this compound and its waste.

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face Protection, Hand Protection, Lab CoatChemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[2] Chemically resistant gloves (e.g., nitrile rubber) should be worn and inspected for integrity before each use.[2][7] A standard laboratory coat is required.
Risk of Dust/Aerosol Generation Respiratory ProtectionHandle in a certified chemical fume hood to minimize inhalation risks.[2] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask should be used for handling solids that may become airborne.[2]
Large Spills Full Body ProtectionIn the event of a large spill, more extensive PPE is necessary, including splash goggles, a full suit, a dust respirator, boots, and gloves.[2] A self-contained breathing apparatus may be required depending on the scale and location of the spill.

Spill Control and Emergency Procedures

In the event of a spill, a prompt and informed response is critical to mitigate hazards.

For Small Spills (Manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill: For solid spills, you can moisten the material with a damp paper towel to prevent dust generation before carefully sweeping it into a container[6][8]. For liquid spills or solutions, use an inert absorbent material like vermiculite, sand, or a spill pillow[8][9][10]. Work from the outside of the spill inward to prevent spreading[11][12].

  • Neutralize (if applicable and safe): For acidic spills, a neutralizing agent such as sodium bicarbonate or soda ash can be applied[8][9][10]. Use pH paper to confirm neutralization if it's a solution[11].

  • Collect Waste: Place all contaminated materials (absorbents, paper towels, etc.) into a clearly labeled, sealed container for hazardous waste disposal[6][13][14].

  • Decontaminate the Area: Clean the spill area with soap and water[12][14].

  • Personal Hygiene: Thoroughly wash hands and any exposed skin after cleanup is complete[2].

For Large Spills:

  • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team[10][11].

  • Do not attempt to clean up a large spill if you are not trained and equipped to do so.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional policies and national and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States[15][16].

Step 1: Waste Segregation

Proper segregation is fundamental to safe and compliant chemical waste management.

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated container for "Nitro-containing Organic Waste" or "Halogenated/Nitrogenated Organic Waste" if applicable facility-specific streams exist.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams[3]. This is crucial as mixing can create additional hazards and complicate the disposal process.

Step 2: Waste Container Selection and Labeling
  • Container Compatibility: Use a container that is in good condition and chemically compatible with the waste. Polyethylene containers are generally suitable for acidic waste[14][15].

  • Proper Labeling: Immediately label the waste container. The label must include[15][17]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., irritant, toxic, environmental hazard).

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, near the point of generation and under the control of laboratory personnel[3][15][17].

  • Keep Containers Closed: Containers must be kept securely closed at all times, except when adding waste[15]. Do not leave a funnel in the container opening[15].

  • Secondary Containment: It is best practice to store the waste container in a secondary containment system to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (around 90%), contact your institution's EHS department to arrange for a waste pickup[15].

  • Incineration: The recommended final disposal method for nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility[3]. This process effectively destroys the toxic organic compounds[3].

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[2][13][18].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound assess Assess Hazards: - Nitroaromatic - Acidic start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste: Dedicated container for Nitro-containing Organic Waste ppe->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label store Store in SAA: - Closed Container - Secondary Containment label->store pickup Arrange for Pickup: Contact EHS when container is ~90% full store->pickup disposal Final Disposal: High-Temperature Incineration by licensed contractor pickup->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Alpha Chemika. (n.d.). p-NITRO BENZOIC ACID (for synthesis).
  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
  • International Labour Organization & World Health Organization. (2021). ICSC 1684 - 4-NITROBENZOIC ACID.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Sdfine. (n.d.). 3-nitrobenzoic acid.
  • J.T. Baker. (n.d.). SPILL CLEANUP QUICK REFERENCE.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • University of Pittsburgh. (n.d.). Chemical Spill Cleanup.
  • Alpha Resources. (2021, February 19). BENZOIC ACID.
  • Washington State University. (n.d.). Benzoic Acid Waste Disposal Procedures.
  • San José State University. (2024, May 3). ACID: Acidic Chemical Spill Response Guide.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
  • MilliporeSigma. (2025, November 6). 4-nitrobenzoic acid Safety Data Sheet.
  • Parales, R. E., & Ju, K. S. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.